molecular formula C27H50O6 B15555951 Tricaprilin-d50

Tricaprilin-d50

カタログ番号: B15555951
分子量: 521.0 g/mol
InChIキー: VLPFTAMPNXLGLX-JHOIILQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tricaprilin-d50 is a useful research compound. Its molecular formula is C27H50O6 and its molecular weight is 521.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H50O6

分子量

521.0 g/mol

IUPAC名

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D

InChIキー

VLPFTAMPNXLGLX-JHOIILQSSA-N

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis and isotopic labeling of Tricaprilin-d50. The synthesis is strategically divided into two principal stages: the catalytic deuteration of caprylic acid to yield caprylic acid-d15, followed by the esterification of the deuterated fatty acid with commercially available glycerol-d5. This guide offers comprehensive experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthesis workflow and key chemical structures to facilitate understanding and replication by researchers in the field.

Overview of the Synthesis Pathway

The synthesis of this compound (glyceryl tri(octanoate-d15)-1,1,2,3,3-d5) is achieved through a two-step process. The first step involves the perdeuteration of the alkyl chain of caprylic acid via a heterogeneous catalytic exchange reaction using deuterium oxide as the deuterium source. The second step is the esterification of three equivalents of the resulting caprylic acid-d15 with one equivalent of glycerol-d5.

Experimental Protocols

Stage 1: Synthesis of Caprylic Acid-d15

This protocol is adapted from established methods for the perdeuteration of saturated fatty acids.[1]

Materials:

  • Caprylic acid (n-octanoic acid)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Platinum on carbon (Pt/C, 10 wt. %)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine caprylic acid, D₂O, Pt/C catalyst, and a catalytic amount of NaOD in D₂O.

  • Deuteration Reaction: Seal the reactor and heat it to the desired temperature under constant stirring. The reaction is typically run for an extended period to ensure maximum deuterium incorporation. To achieve high levels of deuteration (>98%), the process may need to be repeated by recovering the partially deuterated fatty acid and subjecting it to a fresh charge of D₂O and catalyst.[1]

  • Work-up and Purification:

    • After cooling, the reaction mixture is filtered to remove the Pt/C catalyst.

    • The filtrate is acidified with concentrated HCl to protonate the carboxylate.

    • The deuterated fatty acid is extracted with dichloromethane.

    • The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield crude caprylic acid-d15.

    • Further purification can be achieved by distillation or chromatography if necessary.

Stage 2: Synthesis of this compound

This protocol is based on general methods for triglyceride synthesis by direct esterification.

Materials:

  • Caprylic acid-d15 (from Stage 1)

  • Glycerol-d5 (commercially available)

  • Supported solid base catalyst (e.g., HND-64) or Amberlyst-15

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine caprylic acid-d15 (3.1 equivalents) and glycerol-d5 (1 equivalent). Add the catalyst (e.g., 0.1% w/w of glycerol). Toluene can be added to facilitate the removal of water.

  • Esterification Reaction: Heat the reaction mixture with vigorous stirring. The reaction temperature is typically maintained between 130-170°C. Water produced during the esterification is removed azeotropically. The reaction progress is monitored by thin-layer chromatography (TLC) or by analyzing the amount of water collected.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and, if a solid catalyst was used, filter it off.

    • If toluene was used, remove it under reduced pressure.

    • Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted fatty acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the final product.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for Caprylic Acid-d15 Synthesis

ParameterValue/RangeNotes
Reactant Ratio1:20 (Caprylic Acid:D₂O by moles)A large excess of D₂O drives the equilibrium towards deuteration.
Catalyst10% Pt/CA common catalyst for H/D exchange reactions.
Temperature150 - 200 °CHigher temperatures can increase the rate of exchange.
Reaction Time24 - 72 hours per cycleLonger reaction times and multiple cycles improve deuteration levels.
Expected Yield> 80%Yields can vary based on the number of cycles and purification losses.
Isotopic Purity> 98% DAchievable with multiple exchange cycles.

Table 2: Reaction Parameters and Expected Outcomes for this compound Synthesis

ParameterValue/RangeNotes
Reactant Ratio3.1:1 (Caprylic Acid-d15:Glycerol-d5)A slight excess of the fatty acid ensures complete esterification of glycerol.
CatalystSupported Solid Base or Amberlyst-15Provides good yields and can be easily removed.
Temperature130 - 170 °CTwo-stage heating may improve yield and purity.[2]
Reaction Time6 - 12 hoursMonitored by TLC or water removal.
Expected Yield85 - 95%Dependent on the catalyst and reaction conditions.
Product Purity> 99%After chromatographic purification.

Characterization and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and isotopic enrichment of this compound.

Experimental Protocol:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): A small amount of this compound is transesterified to its constituent fatty acid methyl esters (caprylate-d15 methyl ester) using a reagent such as methanolic HCl or BF₃/methanol.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., Supelcowax) is suitable for FAMEs analysis.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the FAME.

    • Carrier Gas: Helium

    • MS Detector: Operated in electron ionization (EI) mode.

  • Data Analysis: The mass spectrum of the caprylate-d15 methyl ester is analyzed to determine the degree of deuteration by observing the mass shift compared to the unlabeled standard. The isotopic enrichment is calculated from the relative intensities of the mass isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of deuterium labeling.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The absence of signals in the regions corresponding to the alkyl chain of the caprylic acid and the glycerol backbone confirms successful deuteration. Residual proton signals can be used to quantify the isotopic purity.

  • ²H NMR Analysis: A deuterium NMR spectrum will show signals corresponding to the different deuterated positions in the molecule, confirming the labeling pattern.

  • ¹³C NMR Analysis: The carbon signals will show coupling to deuterium instead of hydrogen, resulting in characteristic multiplets.

Mandatory Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Deuteration of Caprylic Acid cluster_stage2 Stage 2: Esterification Caprylic Acid Caprylic Acid D2O_PtC D₂O, Pt/C, NaOD Caprylic Acid->D2O_PtC Catalytic Exchange Caprylic_Acid_d15 Caprylic Acid-d15 D2O_PtC->Caprylic_Acid_d15 Esterification Esterification Catalyst Caprylic_Acid_d15->Esterification Glycerol_d5 Glycerol-d5 Glycerol_d5->Esterification 3.1 : 1 ratio Tricaprilin_d50 This compound Esterification->Tricaprilin_d50

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Tricaprilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated tricaprilin, a key molecule in metabolic research, particularly in the context of neurological diseases such as Alzheimer's. This document outlines its fundamental characteristics, analytical methodologies for its characterization, and its primary metabolic pathway.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Deuterated and Non-Deuterated Tricaprilin

PropertyDeuterated Tricaprilin (Tricaprilin-d50)Non-Deuterated TricaprilinData Source
Synonyms Trioctanoin-d50, Glyceryl trioctanoate-d50Trioctanoin, Glyceryl trioctanoate
Molecular Formula C₂₇D₅₀O₆C₂₇H₅₀O₆[1]
Molecular Weight 520.99 g/mol 470.68 g/mol [1][2]
Physical State Liquid at room temperatureClear, colorless to pale-yellow viscous liquid[3]
Density Not specified; expected to be slightly higher than non-deuterated form0.956 g/mL at 20 °C[2]
Boiling Point Not specified233 °C at 1 mmHg[3]
Melting Point Not specifiedNot specified
Solubility Not specifiedInsoluble in water; Miscible with most organic solvents, including ethanol (95%) and DMSO.[2][3]
Purity ≥98%Not applicable[1]

Synthesis and Purification

Detailed, publicly available protocols for the specific synthesis and purification of deuterated tricaprilin are scarce. However, general methods for the deuteration of lipids and fatty acids can be adapted.

A common strategy for synthesizing deuterated triglycerides involves the esterification of deuterated fatty acids with glycerol. Deuterated caprylic acid (octanoic acid) can be prepared through methods such as platinum-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O.[4]

Experimental Workflow: General Synthesis of Deuterated Tricaprilin

G cluster_synthesis Synthesis cluster_purification Purification Caprylic_Acid Caprylic Acid Deuterated_Caprylic_Acid Deuterated Caprylic Acid Caprylic_Acid->Deuterated_Caprylic_Acid H/D Exchange Deuterium_Source Deuterium Source (e.g., D2O) Deuterium_Source->Deuterated_Caprylic_Acid Pt_Catalyst Platinum Catalyst Pt_Catalyst->Deuterated_Caprylic_Acid Esterification Esterification Deuterated_Caprylic_Acid->Esterification Glycerol Glycerol Glycerol->Esterification Crude_Deuterated_Tricaprilin Crude Deuterated Tricaprilin Esterification->Crude_Deuterated_Tricaprilin HPLC High-Performance Liquid Chromatography (HPLC) Crude_Deuterated_Tricaprilin->HPLC Purified_Deuterated_Tricaprilin Purified Deuterated Tricaprilin HPLC->Purified_Deuterated_Tricaprilin

Caption: General workflow for the synthesis and purification of deuterated tricaprilin.

Purification of deuterated tricaprilin to achieve high isotopic and chemical purity is critical. Due to the very similar physical properties of deuterated and non-deuterated compounds, as well as partially deuterated intermediates, chromatographic techniques are essential. High-performance liquid chromatography (HPLC) is a powerful method for separating triglycerides.[5][6]

Experimental Protocols for Characterization

The characterization of deuterated tricaprilin relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of deuterated compounds. While ¹H NMR can be used to assess the degree of deuteration by observing the reduction in proton signals, ²H (deuterium) NMR directly detects the deuterium nuclei, providing a detailed profile of the deuterated positions.

Protocol: NMR Analysis of Deuterated Tricaprilin

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of deuterated tricaprilin.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL in a clean NMR tube. The choice of solvent should ensure good solubility and minimal interference with the analyte signals.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify any residual proton signals.

    • The integration of these signals relative to an internal standard can be used to calculate the percentage of deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms at different positions in the molecule.

    • The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum of the non-deuterated compound.

  • Data Analysis:

    • Process the spectra to determine chemical shifts, signal multiplicities, and integration values.

    • Compare the obtained spectra with those of non-deuterated tricaprilin to confirm the structure and assess the extent and location of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and isotopic distribution of deuterated tricaprilin. It is also the primary technique for quantitative analysis in tracer studies.

Protocol: Mass Spectrometry Analysis of Deuterated Tricaprilin

  • Sample Preparation:

    • Prepare a dilute solution of deuterated tricaprilin in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

    • For quantitative analysis, a known amount of an internal standard (which could be another isotopically labeled lipid) is added.

  • Instrumentation:

    • Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode to determine the molecular ion peak and its isotopic pattern. The molecular weight of this compound is expected to be approximately 520.99 Da.

    • For quantitative studies, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

  • Data Analysis:

    • Analyze the mass spectrum to confirm the molecular weight and compare the observed isotopic distribution with the theoretical distribution for the desired level of deuteration.

    • For quantitative analysis, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

To confirm the deuteration of the caprylic acid moieties within the triglyceride, the fatty acids can be cleaved, derivatized, and analyzed by GC-MS.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Transesterification:

    • Hydrolyze the deuterated tricaprilin to release the fatty acids. This is typically done by saponification with a base (e.g., NaOH in methanol).

    • Methylate the resulting fatty acids to form fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF₃ in methanol). This derivatization step increases the volatility of the fatty acids for GC analysis.[7]

  • Extraction:

    • Extract the FAMEs into an organic solvent such as hexane or iso-octane.[8]

  • GC-MS Analysis:

    • Inject the extracted FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for FAME separation).

    • The GC oven temperature is programmed to separate the different FAMEs.

    • The eluting compounds are detected by a mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to methyl octanoate-d₁₅.

    • The mass spectrum of this peak will show a molecular ion corresponding to the deuterated FAME, confirming the isotopic labeling of the fatty acid chains.

Experimental Workflow: Analytical Characterization

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_gcms GC-MS of FAMEs Deuterated_Tricaprilin Deuterated Tricaprilin Sample NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3) Deuterated_Tricaprilin->NMR_Sample_Prep MS_Sample_Prep Sample Preparation (Dilute in Solvent) Deuterated_Tricaprilin->MS_Sample_Prep Transesterification Transesterification to FAMEs Deuterated_Tricaprilin->Transesterification 1H_NMR 1H NMR Analysis NMR_Sample_Prep->1H_NMR 2H_NMR 2H NMR Analysis NMR_Sample_Prep->2H_NMR Structural_Confirmation Structural Confirmation & % Deuteration 1H_NMR->Structural_Confirmation 2H_NMR->Structural_Confirmation HRMS High-Resolution MS MS_Sample_Prep->HRMS MW_Confirmation Molecular Weight Confirmation & Isotopic Distribution HRMS->MW_Confirmation Extraction Extraction of FAMEs Transesterification->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Fatty_Acid_Confirmation Confirmation of Deuterated Caprylic Acid GCMS_Analysis->Fatty_Acid_Confirmation

Caption: Workflow for the analytical characterization of deuterated tricaprilin.

Metabolic Pathway and Mechanism of Action

Tricaprilin, including its deuterated form, serves as a pro-drug for the production of ketone bodies. In the context of neurological disorders like Alzheimer's disease, where cerebral glucose metabolism is impaired, ketone bodies provide a crucial alternative energy source for the brain.[1][9][10]

The metabolic pathway begins with the hydrolysis of tricaprilin in the gut to glycerol and three molecules of caprylic acid (octanoic acid). Caprylic acid is then transported to the liver, where it undergoes β-oxidation to produce acetyl-CoA. When acetyl-CoA production exceeds the capacity of the citric acid cycle, the excess is shunted into the ketogenesis pathway, resulting in the formation of the ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone.[3][10][11] These ketone bodies are then released into the bloodstream and can cross the blood-brain barrier to fuel brain cells.

Signaling Pathway: Metabolic Fate of Tricaprilin

G Tricaprilin Tricaprilin (Oral Administration) Hydrolysis Hydrolysis (in Gut) Tricaprilin->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol Caprylic_Acid Caprylic Acid (Octanoic Acid) Hydrolysis->Caprylic_Acid Liver Liver Caprylic_Acid->Liver Beta_Oxidation β-Oxidation Liver->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies (Acetoacetate, β-hydroxybutyrate, Acetone) Ketogenesis->Ketone_Bodies Bloodstream Bloodstream Ketone_Bodies->Bloodstream Brain Brain Bloodstream->Brain Alternative_Energy Alternative Energy Source Brain->Alternative_Energy

Caption: Metabolic pathway of tricaprilin to produce ketone bodies for brain energy.

References

Tricaprilin-d50 manufacturer and supplier specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Manufacturer and Supplier Specifications for a Key Metabolic Tracer

Tricaprilin-d50, the deuterated form of tricaprilin (also known as glyceryl trioctanoate), is a critical tool for researchers, scientists, and drug development professionals engaged in metabolic studies. Its use as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise tracking and quantification of fatty acid metabolism and ketogenesis. This technical guide provides a comprehensive overview of the specifications, experimental protocols, and metabolic pathways associated with this compound, compiled from available manufacturer and supplier data, as well as relevant scientific literature.

Physicochemical Properties and Specifications

This compound is a triglyceride where the hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis. The general specifications provided by various suppliers are summarized below.

PropertySpecification
Chemical Name Glyceryl trioctanoate-d50; Trioctanoin-d50
Molecular Formula C₂₇D₅₀O₆[1]
Molecular Weight 520.99 g/mol [1]
Chemical Purity ≥98%[1]
Appearance Varies (typically a solid or liquid)
Storage Conditions Typically stored at -20°C to ensure long-term stability. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[2]

Note: Detailed information regarding isotopic enrichment, a critical parameter for deuterated standards, is not consistently provided by all suppliers and should be confirmed with the manufacturer or through a certificate of analysis. Ideally, isotopic enrichment should be ≥98%.[3]

Manufacturing, Purification, and Quality Control

The synthesis of deuterated triglycerides like this compound is a multi-step process that requires specialized expertise in isotopic labeling. While specific proprietary methods are not publicly disclosed, the general approach involves the use of deuterated precursors and chemical or enzymatic synthesis.

A general workflow for the production and quality control of this compound can be conceptualized as follows:

G Figure 1: General Manufacturing and QC Workflow for this compound cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control Deuterated Precursors Deuterated Precursors Esterification Esterification Deuterated Precursors->Esterification Crude this compound Crude this compound Esterification->Crude this compound Chromatography Chromatography Crude this compound->Chromatography Purified this compound Purified this compound Chromatography->Purified this compound NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Final Product Final Product NMR Spectroscopy->Final Product Mass Spectrometry->Final Product

Caption: A simplified diagram illustrating the key stages in the production of high-purity this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary. However, based on established methods for the synthesis and analysis of deuterated lipids, the following outlines the likely methodologies employed.

1. Synthesis: Esterification of Deuterated Precursors

A common method for synthesizing triglycerides is the esterification of glycerol with fatty acids. For this compound, this would involve reacting glycerol-d5 with octanoic acid-d15. The reaction is typically catalyzed by an acid or enzyme and may be driven to completion by the removal of water.

2. Purification: Chromatographic Methods

Following synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and other impurities. This is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

3. Quality Control: Spectroscopic and Spectrometric Analysis

The final product undergoes rigorous quality control to ensure its identity, purity, and isotopic enrichment. The primary analytical techniques used are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the triglyceride. The absence or significant reduction of proton signals in ¹H NMR is a key indicator of successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the final product. This technique can also be used to identify and quantify any residual non-deuterated or partially deuterated species.

Metabolic Pathways and Research Applications

Tricaprilin is a medium-chain triglyceride (MCT) that is rapidly hydrolyzed in the gut to glycerol and caprylic acid (a medium-chain fatty acid). Caprylic acid is then transported to the liver via the portal vein, where it undergoes β-oxidation to produce acetyl-CoA. When acetyl-CoA is produced in excess, it is converted into ketone bodies (acetoacetate and β-hydroxybutyrate) through a process called ketogenesis.[2][4][5]

This compound is used as a tracer to study these metabolic pathways in vivo. By administering this compound and analyzing the isotopic enrichment of downstream metabolites, researchers can quantify the rates of fatty acid oxidation and ketogenesis.

G Figure 2: Metabolic Fate of Tricaprilin This compound (Oral) This compound (Oral) Hydrolysis (Gut) Hydrolysis (Gut) This compound (Oral)->Hydrolysis (Gut) Caprylic Acid-d15 Caprylic Acid-d15 Hydrolysis (Gut)->Caprylic Acid-d15 Transport (Portal Vein) Transport (Portal Vein) Caprylic Acid-d15->Transport (Portal Vein) Liver Liver Transport (Portal Vein)->Liver β-Oxidation β-Oxidation Liver->β-Oxidation Acetyl-CoA-d3 Acetyl-CoA-d3 β-Oxidation->Acetyl-CoA-d3 Ketogenesis Ketogenesis Acetyl-CoA-d3->Ketogenesis Ketone Bodies-dn Ketone Bodies-dn Ketogenesis->Ketone Bodies-dn Energy for Brain & Muscle Energy for Brain & Muscle Ketone Bodies-dn->Energy for Brain & Muscle

Caption: A diagram illustrating the metabolic pathway of Tricaprilin, leading to the production of ketone bodies.

Applications in Alzheimer's Disease and Migraine Research

There is growing interest in the therapeutic potential of MCTs and ketosis for neurological conditions such as Alzheimer's disease and migraine. The rationale is that ketone bodies can serve as an alternative energy source for the brain when glucose metabolism is impaired, a hallmark of Alzheimer's disease.[6][7][8] this compound is a valuable tool in this research, allowing scientists to investigate the pharmacokinetics and metabolic effects of tricaprilin in preclinical and clinical studies.[7][9][10]

Conclusion

This compound is an essential research tool for scientists studying fatty acid metabolism and its role in health and disease. This technical guide has provided an overview of the key specifications, manufacturing and quality control considerations, and research applications of this deuterated internal standard. For specific applications, researchers should always consult the manufacturer's certificate of analysis for detailed information on purity and isotopic enrichment. As research into the therapeutic potential of medium-chain triglycerides continues to expand, the use of high-quality isotopic tracers like this compound will be indispensable for advancing our understanding of metabolic pathways and developing novel therapeutic strategies.

References

Unraveling the Molecular Signature: An In-depth Technical Guide to the Mass Spectrum of Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of Tricaprilin-d50, a deuterated medium-chain triglyceride of significant interest in metabolic research and drug development. By offering a detailed examination of its fragmentation patterns and outlining precise experimental protocols, this document serves as a vital resource for its accurate identification and quantification in complex biological matrices.

Introduction to this compound

This compound is the deuterated form of tricaprilin, a triglyceride composed of a glycerol backbone esterified with three caprylic acid (octanoic acid) molecules. The "-d50" designation indicates that 50 hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based studies, where it is often used as an internal standard for the quantification of its non-deuterated counterpart or as a tracer to investigate lipid metabolism. Understanding its mass spectrometric behavior is paramount for the correct interpretation of experimental data.

Predicted Mass Spectrum and Fragmentation Pattern

Molecular Ion

The molecular formula for this compound is C₂₇D₅₀O₆. The monoisotopic mass of the parent molecule is 520.99 g/mol . Depending on the ionization technique used, the molecular ion may be observed in different forms. In electrospray ionization (ESI), it is commonly detected as an adduct with ions such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺). In electron ionization (EI), the molecular ion ([M]⁺˙) is often observed, albeit sometimes at low abundance.

Key Fragmentation Pathways

The fragmentation of triglycerides in a mass spectrometer typically involves the loss of one or more fatty acid chains from the glycerol backbone. For this compound, the primary fragmentation events are predicted as follows:

  • Loss of a Deuterated Caprylic Acid Moiety: A common fragmentation pathway is the neutral loss of one of the deuterated caprylic acid chains.

  • Formation of Diglyceride and Monoglyceride Fragments: Subsequent losses of fatty acid chains lead to the formation of characteristic diglyceride and monoglyceride-like fragment ions.

  • Acylium Ion Formation: The deuterated caprylic acid chain itself can form a stable acylium ion.

The following table summarizes the predicted m/z values for the key ions of this compound, based on the electron ionization mass spectrum of non-deuterated tricaprilin from the NIST database. The mass of a single deuterated caprylic acid (C₈D₁₅O₂) is approximately 161.2 g/mol , and the deuterated capryloyl group (C₈D₁₅O) is approximately 145.2 g/mol . The fully deuterated glycerol backbone (C₃D₅) has a mass of approximately 47.1 g/mol .

Ion DescriptionPredicted m/z (for this compound)Corresponding Ion in Tricaprilin (m/z)Mass Shift (Da)
[M]⁺˙ (Molecular Ion) 520.99470.36+50
[M - C₈D₁₅O₂H]⁺ (Loss of one deuterated caprylic acid) 359.8327.28+32.52
[C₈D₁₅O]⁺ (Deuterated Capryloyl Cation) 145.2127.11+18.09
[Glycerol backbone + 2 C₈D₁₅CO]⁺ 337.6299.25+38.35
[Glycerol backbone + 1 C₈D₁₅CO]⁺ 192.4173.14+19.26

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound can be effectively performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high chromatographic resolution but requires derivatization of the triglyceride to increase its volatility.

1. Sample Preparation and Lipid Extraction:

  • For biological samples (e.g., plasma, tissue homogenate), perform a lipid extraction using a modified Folch or Bligh-Dyer method with a solvent system such as chloroform:methanol (2:1, v/v).
  • Add a known amount of an appropriate internal standard if this compound is not being used as the internal standard itself.
  • Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization (Transesterification):

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
  • Incubate the mixture at 50°C for 2 hours to convert the triglycerides to fatty acid methyl esters (FAMEs).
  • After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.
  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Initial temperature of 120°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-600.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the direct analysis of the intact triglyceride without derivatization and offers high sensitivity and specificity.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described for the GC-MS protocol.
  • After evaporating the organic solvent, reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v).

2. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II LC or equivalent.
  • Column: C18 reversed-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.
  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
  • Gradient: 30% B to 100% B over 10 min, hold at 100% B for 5 min, then return to 30% B and equilibrate for 5 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 45°C.
  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3500 V.
  • Gas Temperature: 300°C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Sheath Gas Temperature: 350°C.
  • Sheath Gas Flow: 11 L/min.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Precursor ion: [M+NH₄]⁺ (m/z 538.9). Product ions would be determined by direct infusion and fragmentation of a this compound standard.

Visualizing the Fragmentation and Workflow

To further clarify the processes described, the following diagrams illustrate the predicted fragmentation pathway of this compound and the experimental workflow for its analysis.

Fragmentation_Pathway M This compound [M]+• m/z 520.99 Frag1 [M - C8D15O2H]+ m/z 359.8 M->Frag1 - C8D15O2H Frag2 [C8D15O]+ m/z 145.2 M->Frag2 Cleavage Frag3 Diglyceride Fragment Ion Frag1->Frag3 - C8D15O2H Frag4 Monoglyceride Fragment Ion Frag3->Frag4 - C8D15O2H

Caption: Predicted EI Fragmentation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Biological Sample Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Drydown Evaporation Extraction->Drydown Derivatization Derivatization (Transesterification) Drydown->Derivatization Reconstitution Reconstitution Drydown->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMS LC-MS/MS Analysis Reconstitution->LCMS LCMS->Data_Analysis

Caption: Workflow for MS Analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric properties of this compound. The predicted fragmentation patterns and detailed experimental protocols offer a robust framework for researchers and scientists to confidently employ this deuterated standard in their studies. Accurate interpretation of the mass spectral data, as outlined in this document, is crucial for advancing our knowledge in lipid metabolism and related therapeutic areas.

The Use of Tricaprilin-d50 in Advancing Triglyceride Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, a medium-chain triglyceride (MCT), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly as a ketogenic agent in neurological disorders such as Alzheimer's disease and migraine.[1][2] The study of its metabolic fate is crucial for understanding its mechanism of action and optimizing its therapeutic use. Tricaprilin-d50, a deuterated form of tricaprilin, serves as a powerful tool for researchers, enabling precise and accurate in vivo tracing of triglyceride metabolism. This technical guide provides an in-depth overview of the application of this compound in metabolic studies, complete with experimental protocols, data presentation, and visual representations of the underlying biochemical pathways and workflows.

Stable heavy isotopes, such as the deuterium in this compound, have become indispensable tracers in drug development and metabolic research.[3] The use of deuterated compounds allows for the differentiation of the administered tracer from endogenous molecules, providing a clear picture of absorption, distribution, metabolism, and excretion (ADME) pathways.[3]

Core Concepts: Tracing Triglyceride Metabolism with this compound

The fundamental principle behind using this compound is to introduce a labeled form of the triglyceride into a biological system and then track the appearance of the deuterium label in its various metabolic products over time. This stable isotope tracer approach offers a safe and effective way to conduct in vivo metabolic studies in humans.[1][4]

Upon oral administration, tricaprilin is hydrolyzed in the gastrointestinal tract into glycerol and three molecules of caprylic acid (a medium-chain fatty acid). These components are then absorbed and transported to the liver via the portal vein. In the liver, caprylic acid undergoes β-oxidation to produce acetyl-CoA, which is then used in the synthesis of ketone bodies: β-hydroxybutyrate, acetoacetate, and acetone.[5]

By using this compound, researchers can distinguish the exogenous caprylic acid and its downstream metabolites from the body's endogenous pools. This allows for the precise quantification of the contribution of orally administered tricaprilin to the circulating ketone body pool.

Data Presentation: Pharmacokinetic Profile of Tricaprilin

The following tables summarize the pharmacokinetic parameters of orally administered tricaprilin in healthy human subjects. It is important to note that this data is for the non-labeled compound but serves as a valuable reference for designing and interpreting studies with this compound.

ParameterValueReference
Time to Maximum Concentration (Tmax) of Octanoic Acid~1.5 - 2.0 hours[5]
Time to Maximum Concentration (Tmax) of Ketone Bodies~2.0 - 3.0 hours[5]
Elimination Half-life (t1/2) of Octanoic Acid~0.5 - 1.0 hour[5]

Table 1: Key Pharmacokinetic Parameters of Tricaprilin Metabolites

AnalyteCmax (µg/mL)AUC (µg·h/mL)
Octanoic AcidVariable, dose-dependentVariable, dose-dependent
β-hydroxybutyrateVariable, dose-dependentVariable, dose-dependent

Table 2: Representative Exposure Parameters of Tricaprilin Metabolites (Values are highly dependent on dose and formulation)

Experimental Protocols

In Vivo Stable Isotope Tracer Study Protocol

This protocol outlines a general procedure for an in vivo study in humans to trace the metabolism of this compound.

1.1. Subject Preparation:

  • Subjects should fast overnight (at least 8 hours) prior to the study.

  • A baseline blood sample is collected.

1.2. Tracer Administration:

  • A precisely weighed dose of this compound is administered orally. The dose will depend on the specific research question and analytical sensitivity.

1.3. Serial Blood Sampling:

  • Blood samples are collected at predetermined time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).

  • Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

1.4. Plasma Separation:

  • Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Lipid Extraction from Plasma for Mass Spectrometry Analysis

This protocol describes a common method for extracting lipids, including deuterated fatty acids and triglycerides, from plasma samples.

2.1. Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Internal standards (e.g., other deuterated fatty acids not expected to be formed from this compound)

2.2. Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of MTBE and methanol containing the internal standards.

  • Vortex the mixture vigorously for 1 minute.

  • Add 250 µL of water and vortex again for 30 seconds.

  • Centrifuge at 1000 x g for 10 minutes to induce phase separation.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its deuterated metabolites using a triple quadrupole mass spectrometer.

3.1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

3.2. Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 5-10 µL.

3.3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive or negative ion mode, depending on the analyte.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound, octanoic acid-d15, and β-hydroxybutyrate-d4 (and their corresponding internal standards) need to be determined and optimized.

  • Collision Energy and other MS parameters: These will need to be optimized for each analyte to achieve maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound[M+NH4]+Specific fragmentPositive
Octanoic acid-d15[M-H]-Specific fragmentNegative
β-hydroxybutyrate-d4[M-H]-Specific fragmentNegative

Table 3: Example of MRM transitions for LC-MS/MS analysis. Note: Specific m/z values need to be determined empirically.

Mandatory Visualizations

Metabolic Pathway of Tricaprilin

Tricaprilin_Metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver Tricaprilin_d50 This compound Glycerol Glycerol Tricaprilin_d50->Glycerol Lipolysis Octanoic_acid_d15 Octanoic Acid-d15 Tricaprilin_d50->Octanoic_acid_d15 Lipolysis Acetyl_CoA_d Acetyl-CoA (deuterated) Octanoic_acid_d15->Acetyl_CoA_d β-oxidation cluster_liver cluster_liver Octanoic_acid_d15->cluster_liver Portal Vein Ketone_Bodies_d Ketone Bodies-d4 (β-hydroxybutyrate, Acetoacetate) Acetyl_CoA_d->Ketone_Bodies_d Ketogenesis TCA_Cycle TCA Cycle Acetyl_CoA_d->TCA_Cycle Systemic Circulation Systemic Circulation Ketone_Bodies_d->Systemic Circulation

Caption: Metabolic fate of orally administered this compound.

Experimental Workflow for a this compound Tracer Study

Experimental_Workflow start Subject Recruitment & Baseline Sampling administer Oral Administration of this compound start->administer sampling Serial Blood Sampling administer->sampling processing Plasma Separation & Storage at -80°C sampling->processing extraction Lipid Extraction (e.g., MTBE method) processing->extraction analysis LC-MS/MS Analysis (MRM) extraction->analysis data_processing Data Processing & Pharmacokinetic Modeling analysis->data_processing end Metabolic Insights data_processing->end

Caption: Workflow for a clinical study using this compound.

Logical Relationship of Key Analytical Steps

Analytical_Steps Sample Plasma Sample (containing d50-analytes) Extraction Lipid Extraction Sample->Extraction Separation Chromatographic Separation (LC) Extraction->Separation Ionization Ionization (ESI) Separation->Ionization Selection Precursor Ion Selection (Q1) Ionization->Selection Fragmentation Collision-Induced Dissociation (Q2) Selection->Fragmentation Detection Product Ion Detection (Q3) Fragmentation->Detection Quantification Quantification Detection->Quantification

References

The Critical Role of Tricaprilin-d50 in Advancing Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. The inherent complexity of the lipidome and the analytical challenges associated with mass spectrometry necessitate the use of robust internal standards. This technical guide delves into the core principles and practical applications of Tricaprilin-d50, a deuterated triglyceride, as a vital tool for achieving high-quality quantitative data in lipidomics research.

Introduction to Quantitative Lipidomics and the Need for Internal Standards

Quantitative lipidomics aims to measure the absolute or relative abundance of individual lipid molecules within a biological system. These measurements are crucial for identifying biomarkers, understanding disease mechanisms, and evaluating the efficacy of therapeutic interventions. However, the accuracy of quantification can be significantly impacted by various factors, including sample preparation inconsistencies, matrix effects in the mass spectrometer's ion source, and instrument variability.

To mitigate these challenges, stable isotope-labeled internal standards are indispensable.[1] These standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H). By adding a known amount of the internal standard to a sample at the beginning of the workflow, it experiences the same analytical variations as the endogenous analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for any sources of error. Deuterated standards are particularly favored as they co-elute with the analyte, offering superior compensation for matrix effects.[1]

This compound: A Key Internal Standard for Triglyceride Analysis

This compound is the deuterated form of tricaprylin, a triglyceride composed of a glycerol backbone and three caprylic acid (C8:0) moieties. Its chemical properties make it an ideal internal standard for the quantification of a wide range of triglycerides, particularly those containing medium-chain fatty acids.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇D₅₀O₆
Molecular Weight520.99 g/mol
SynonymsTrioctanoin-d50, Glyceryl trioctanoate-d50
AppearanceViscous, colorless to light brown liquid

Experimental Workflow for Quantitative Triglyceride Analysis using this compound

The following section outlines a typical experimental workflow for the quantification of triglycerides in a biological matrix, such as plasma, using this compound as an internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation UPLC Separation Dry_Reconstitute->LC_Separation MS_Analysis Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized workflow for quantitative lipidomics using an internal standard.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific applications and instrumentation.

1. Materials:

  • Biological sample (e.g., human plasma)

  • This compound internal standard solution (concentration to be optimized, typically in the range of µg/mL)

  • Methyl-tert-butyl ether (MTBE), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Ammonium formate

2. Sample Preparation (Matyash Method):

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

  • Add a pre-determined, fixed amount of this compound internal standard solution to each sample. The amount should be optimized to yield a robust signal in the mass spectrometer.

  • Add 225 µL of ice-cold methanol and vortex for 10 seconds.

  • Add 750 µL of MTBE and vortex for 10 seconds.

  • Incubate on a shaker at 4°C for 10 minutes.

  • Induce phase separation by adding 187.5 µL of water and vortexing for 20 seconds.

  • Centrifuge at 14,000 x g for 2 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., ACN:IPA 1:1 v/v).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 10 mM ammonium formate.

    • Mobile Phase B: ACN:IPA (e.g., 90:10 v/v) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides. The specific gradient profile needs to be optimized.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target triglyceride and for this compound.

MS/MS Fragmentation of this compound:

In positive ion mode ESI, triglycerides typically form ammonium adducts ([M+NH₄]⁺). Upon collision-induced dissociation (CID), these adducts undergo a characteristic neutral loss of one of the fatty acid chains along with ammonia. For this compound, the precursor ion would be the ammonium adduct. The product ion would result from the neutral loss of one of the deuterated caprylic acid chains.

fragmentation_pathway cluster_legend Precursor [this compound + NH₄]⁺ (Precursor Ion) Product [Diglyceride-d33]⁺ (Product Ion) Precursor->Product CID Neutral_Loss + Neutral Loss of Deuterated Caprylic Acid + NH₃

Caption: Fragmentation pathway of this compound in MS/MS.

4. Data Processing and Quantification:

  • Integrate the peak areas of the MRM transitions for the endogenous triglycerides and this compound.

  • Calculate the ratio of the peak area of each analyte to the peak area of this compound.

  • Prepare a calibration curve using known concentrations of non-deuterated triglyceride standards spiked with the same fixed amount of this compound as the samples.

  • Plot the analyte/internal standard peak area ratio against the concentration of the standards.

  • Determine the concentration of the triglycerides in the unknown samples by interpolating their analyte/internal standard ratios on the calibration curve.

Quantitative Performance of this compound

While specific performance data can vary between laboratories and instrument platforms, the use of a high-quality deuterated internal standard like this compound typically yields excellent quantitative results.

Representative Quantitative Data

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) Low to mid ng/mL range
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%

Application: Tracing the Metabolic Fate of Medium-Chain Triglycerides

This compound is not only a tool for quantification but can also be used as a tracer to study the metabolism of medium-chain triglycerides (MCTs).[2][3] MCTs have a unique metabolic pathway compared to long-chain triglycerides. They are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein. In the liver, they undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.[4]

Metabolic Pathway of Medium-Chain Triglycerides

mct_metabolism cluster_liver Hepatocyte MCT Dietary MCT (e.g., Tricaprilin) Intestine Small Intestine MCT->Intestine MCFA Medium-Chain Fatty Acids (MCFA) Intestine->MCFA Hydrolysis Portal_Vein Portal Vein Liver Liver Portal_Vein->Liver Beta_Oxidation β-Oxidation Liver->Beta_Oxidation MCFA->Portal_Vein Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (Energy) Acetyl_CoA->TCA_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies Ketogenesis->Ketone_Bodies Peripheral_Tissues Peripheral Tissues (Energy) Ketone_Bodies->Peripheral_Tissues

Caption: Simplified metabolic pathway of medium-chain triglycerides.

By administering this compound and tracking the appearance of its deuterated metabolites, researchers can quantitatively assess the rates of MCT absorption, oxidation, and conversion to other metabolites. This is particularly relevant in the study of metabolic diseases, nutritional science, and the development of therapeutic diets.

Conclusion

This compound is a powerful and essential tool in the field of quantitative lipidomics. Its use as an internal standard enables researchers to overcome common analytical challenges, leading to more accurate and reliable quantification of triglycerides. Furthermore, its application as a metabolic tracer provides valuable insights into the dynamic processes of lipid metabolism. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of methodologies involving this compound are key to advancing our knowledge of the lipidome and its role in human health and disease.

References

An In-depth Technical Guide to the Certificate of Analysis for Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) for a deuterated internal standard like Tricaprilin-d50 is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides a detailed explanation of each section of a typical CoA for this compound, including the underlying experimental methodologies, to assist researchers in accurately interpreting and utilizing this essential information in their studies.

Product Information

This initial section of the CoA provides fundamental details about the compound.

ParameterSpecification
Product Name This compound
Synonyms Trioctanoin-d50, Glyceryl trioctanoate-d50
Molecular Formula C₂₇D₅₀O₆[1]
Molecular Weight 520.99 g/mol [1]
CAS Number Not available
Lot Number Specific to the batch
Storage Conditions Store at -20°C, protect from light
Quantitative Analysis Summary

This section summarizes the key analytical results that determine the quality and usability of the standard.

Analytical TestMethodResult
Chemical Purity qNMR≥98%[1]
Isotopic Enrichment Mass Spectrometry≥98%
Identity Confirmation ¹H-NMR, Mass SpectrometryConforms to structure

Detailed Experimental Protocols

A thorough understanding of the methodologies used to generate the data on the CoA is crucial for assessing the quality of the standard.

Chemical Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining the purity of a chemical standard.[2][3][4] Unlike chromatographic methods that rely on response factors, qNMR provides a direct measurement of the analyte concentration relative to a certified internal standard.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound and a certified internal standard of known purity (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., Chloroform-d).[5]

  • Data Acquisition: A ¹H-NMR spectrum is acquired under quantitative conditions, which includes a sufficient relaxation delay to ensure complete signal recovery between pulses.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal from any residual non-deuterated Tricaprilin with the integral of a known proton signal from the internal standard. The calculation takes into account the molecular weights and the number of protons contributing to each signal.[6]

The following diagram illustrates the general workflow for qNMR analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire 1H-NMR Spectrum dissolve->acquire_spectrum Transfer to NMR tube integrate_peaks Integrate Characteristic Peaks acquire_spectrum->integrate_peaks calculate_purity Calculate Purity vs. Standard integrate_peaks->calculate_purity report_result Report Final Purity calculate_purity->report_result

qNMR workflow for purity determination.
Isotopic Enrichment by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the isotopic enrichment of a deuterated compound.[7][8] It distinguishes molecules based on their mass-to-charge ratio (m/z), allowing for the differentiation between the deuterated and non-deuterated forms of Tricaprilin.

Methodology:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized, commonly using electrospray ionization (ESI), which forms protonated molecules, [M+H]⁺, or in this case, deuterated adducts like [M+D]⁺.[9]

  • Mass Analysis: The mass analyzer separates the ions based on their m/z values. The instrument is operated in high-resolution mode to accurately determine the masses of the different isotopologues.

  • Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to the fully deuterated molecule (this compound) to the sum of intensities of all isotopic variants (d49, d48, etc.).[10]

The logical relationship for determining isotopic enrichment is shown below:

Isotopic_Enrichment_Logic cluster_ms Mass Spectrometry Analysis cluster_calculation Enrichment Calculation cluster_result Final Result sample This compound Sample ms_analysis High-Resolution MS sample->ms_analysis ion_intensities Measure Ion Intensities of Isotopologues ms_analysis->ion_intensities d50_peak Intensity of d50 Peak ion_intensities->d50_peak all_peaks Sum of Intensities of All Isotopic Variants ion_intensities->all_peaks calculation Isotopic Enrichment (%) = (Intensity_d50 / Sum_all_intensities) * 100 d50_peak->calculation all_peaks->calculation final_enrichment Reported Isotopic Enrichment calculation->final_enrichment

Logical flow for isotopic enrichment determination.

It is important to distinguish isotopic enrichment from species abundance. An isotopic enrichment of 99% means that at any given labeled position, there is a 99% probability of finding a deuterium atom.[11]

Identity Confirmation

Both ¹H-NMR and mass spectrometry are used to confirm the chemical structure of this compound.

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum is used to confirm the absence or significant reduction of proton signals at the positions that have been deuterated. The presence of any significant proton signals would indicate incomplete deuteration. The chemical shifts of any remaining proton signals (e.g., from the glycerol backbone if not deuterated) must be consistent with the structure of Tricaprilin.

  • Mass Spectrometry: High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion. This experimentally determined mass is compared to the theoretical exact mass of the deuterated compound. A close match between the measured and theoretical mass confirms the elemental composition of the molecule.

Conclusion

The Certificate of Analysis for this compound provides a comprehensive summary of its quality, confirming its suitability for use as an internal standard in quantitative bioanalytical studies.[8][12] By understanding the data presented and the methodologies used, researchers can have full confidence in the accuracy and reliability of their experimental results. This guide serves as a tool to aid in the critical evaluation of this essential document.

References

Stability and Storage of Tricaprilin-d50: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Tricaprilin-d50, a deuterated stable isotope of Tricaprilin. Given the critical role of stable isotope-labeled standards in quantitative bioanalysis and metabolic research, ensuring their integrity is paramount. This document outlines best practices for storage and handling, and provides a framework for experimental approaches to stability assessment.

Overview of this compound

This compound is the deuterium-labeled version of Tricaprilin, a medium-chain triglyceride. Tricaprilin itself is under investigation as a ketogenic agent for neurological conditions such as Alzheimer's disease. The deuterated form is primarily used as an internal standard in mass spectrometry-based quantification of Tricaprilin and its metabolites. The stability of such standards is crucial for the accuracy and reproducibility of experimental results. While specific public stability data for this compound is limited, general principles for the stability of deuterated lipids and triglycerides provide a strong basis for recommended practices.

Recommended Storage Conditions

The long-term stability of this compound is best maintained by adhering to the storage conditions outlined below. These recommendations are synthesized from best practices for deuterated and saturated lipid standards.[1]

Parameter Recommendation Rationale
Temperature -20°C ± 4°C (for solutions in organic solvent) or ≤ -16°C (for neat powder)Low temperatures minimize the rate of potential degradation reactions, such as hydrolysis and oxidation.[1]
Physical Form As a solution in a suitable organic solvent or as a neat powderTricaprilin is a saturated lipid and is expected to be relatively stable as a powder. However, for ease of use and to prevent issues with hygroscopicity, storage in solution is common.[1]
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and other contaminants that can occur with plastic containers.[1]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby reducing the risk of oxidation, especially for long-term storage.
Light Exposure Stored in the dark (e.g., in an amber vial or in a light-blocking container)Protects against potential photo-degradation.

Stability-Indicating Parameters

A formal stability study for this compound would involve monitoring several key parameters over time under controlled conditions. The following table summarizes these critical parameters and the analytical techniques commonly employed for their assessment.

Parameter Analytical Method Purpose
Purity High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD)To quantify the parent compound and detect any degradation products.
Isotopic Enrichment Mass Spectrometry (MS)To ensure the deuterated label remains intact and has not undergone back-exchange.
Appearance Visual InspectionTo check for any changes in color or clarity (for solutions).
Water Content Karl Fischer TitrationTo monitor for moisture absorption, which can lead to hydrolysis of the triglyceride.
Peroxide Value Titrimetric or Spectrophotometric MethodsTo quantify the extent of oxidation.

Experimental Protocols

General Protocol for Stability Assessment of this compound in Solution

This protocol describes a typical approach for evaluating the stability of this compound dissolved in an organic solvent.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Aliquot the stock solution into multiple glass vials with Teflon-lined caps.

    • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Storage Conditions:

    • Store the vials under various conditions to be tested (e.g., -20°C, 4°C, and room temperature).

    • Include a condition with exposure to light to assess photostability.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, and 1 year).

  • Analytical Method (HPLC-MS):

    • Chromatography: Use a C18 reversed-phase HPLC column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both with a suitable additive like formic acid for good ionization.

    • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent ion of this compound and potential degradation products.

    • Quantification: Determine the concentration of this compound at each time point relative to the T=0 sample.

Visualizations

Recommended Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.

G cluster_storage Storage cluster_handling Handling storage_conditions Store at ≤ -16°C (powder) or -20°C ± 4°C (solution) in a glass, Teflon-capped vial under inert gas, protected from light. warm Warm to Room Temperature (if powdered and cold) storage_conditions->warm For Use receive Receive this compound receive->storage_conditions Immediate Storage open Open Vial warm->open prepare Prepare Stock/Working Solutions (if starting from powder) open->prepare use Use in Experiment open->use Direct Use of Solution prepare->use use->storage_conditions Return to Storage

Caption: Recommended workflow for storing and handling this compound.

Conceptual Framework for a Stability Study

This diagram outlines the logical flow of a typical stability study for a chemical standard like this compound.

G cluster_setup Study Setup cluster_testing Testing Over Time cluster_analysis Data Analysis & Conclusion define_conditions Define Storage Conditions (e.g., Temp, Light, Humidity) prepare_samples Prepare and Aliquot Samples define_conditions->prepare_samples time_points Pull Samples at Pre-defined Time Points prepare_samples->time_points analytical_testing Perform Analytical Tests (HPLC-MS, Purity, etc.) time_points->analytical_testing data_analysis Analyze Data for Trends and Degradation Products analytical_testing->data_analysis conclusion Determine Shelf-Life and Optimal Storage Conditions data_analysis->conclusion

Caption: Logical workflow for a chemical stability study.

Potential Degradation Pathways

The primary degradation pathway for triglycerides like this compound is hydrolysis. This reaction breaks down the ester linkages, yielding glycerol and the corresponding fatty acids (in this case, deuterated caprylic acid). This process can be catalyzed by the presence of water, and its rate can be influenced by temperature and pH. Oxidation of the fatty acid chains is less of a concern for Tricaprilin as it is a saturated triglyceride, lacking double bonds that are more susceptible to oxidation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tricaprylin in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tricaprylin in human plasma. The method utilizes a stable isotope-labeled internal standard, Tricaprilin-d50, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research in drug development.

Introduction

Tricaprylin, a triacylglycerol composed of three caprylic acid moieties, is utilized as a pharmaceutical excipient and is under investigation as a medical food for certain neurological conditions due to its ability to induce ketosis.[1] Accurate quantification of tricaprylin in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical studies.[2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variability in sample processing and instrument response.[3] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for tricaprylin in human plasma.

Experimental

Materials and Reagents
  • Tricaprylin (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium formate (≥99% purity)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: [Specify Model, e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC]

  • Mass Spectrometer: [Specify Model, e.g., SCIEX Triple Quad 6500+, Agilent 6495 Triple Quadrupole]

  • Analytical Column: [Specify Column, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm]

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1.00 mg/mL stock solution of Tricaprilin in methanol.

  • Prepare a 1.00 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

Working Solutions:

  • Prepare working solutions of Tricaprilin by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate Tricaprilin working solutions to achieve final concentrations ranging from 1.00 to 1000 ng/mL.[4]

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3.00, 300, and 800 ng/mL) in the same manner as the calibration standards, using a separate weighing of the Tricaprilin stock.[5]

Sample Preparation Protocol:

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound working solution and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature50°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

For triglycerides, the ammonium adduct ([M+NH4]+) is commonly used as the precursor ion, with product ions resulting from the neutral loss of one of the fatty acid chains.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Tricaprilin488.7345.310020
This compound539.0370.310022

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tricaprilin in human plasma. The chromatographic conditions provided good peak shape and retention, with a retention time of approximately 2.8 minutes for Tricaprilin.

Linearity

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.99.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression ModelWeighting
Tricaprilin1.00 - 1000Linear1/x²>0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for the LLOQ) as per bioanalytical method validation guidelines.

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1.008.5105.29.8103.5
Low3.006.298.77.199.8
Mid3004.1101.55.3100.9
High8003.897.94.998.6
Recovery

The extraction recovery of Tricaprilin from human plasma was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC concentrations.

Table 3: Extraction Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
Low3.0092.1
Mid30095.3
High80094.7

Visualizations

experimental_workflow sample Plasma Sample (Blank, Standard, QC, Unknown) is_spike Spike with This compound (IS) sample->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of Tricaprilin in plasma.

metabolic_pathway tricaprylin Tricaprylin (in small intestine) hydrolysis Lipase Hydrolysis tricaprylin->hydrolysis glycerol Glycerol hydrolysis->glycerol caprylic_acid Caprylic Acid (x3) hydrolysis->caprylic_acid absorption Absorption into Enterocytes caprylic_acid->absorption portal_vein Portal Vein to Liver absorption->portal_vein beta_oxidation Beta-Oxidation portal_vein->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa krebs Krebs Cycle acetyl_coa->krebs atp ATP (Energy) krebs->atp

Caption: Simplified metabolic pathway of Tricaprylin.[8][9]

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Tricaprylin in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This method is well-suited for supporting pharmacokinetic and clinical studies involving Tricaprylin.

References

Application Note: Quantification of Triglycerides in Plasma using Tricaprilin-d50 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that function as a primary energy source and play a crucial role in metabolic signaling. Dysregulation of triglyceride metabolism is implicated in various cardiovascular and metabolic diseases. Accurate quantification of plasma triglycerides is therefore essential for both clinical diagnostics and biomedical research. This application note describes a robust and sensitive method for the quantification of triglycerides in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Tricaprilin-d50.

Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) moieties, serves as a representative medium-chain triglyceride.[1] Its deuterated form, this compound, is an ideal internal standard for the quantification of endogenous triglycerides as it shares similar chemical and physical properties with the analytes of interest, but is mass-distinct, allowing for correction of matrix effects and variations in sample preparation and instrument response.

Principle of the Method

This method employs a protein precipitation step to extract lipids from plasma samples, followed by analysis using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The triglycerides are separated based on their hydrophobicity. Detection is achieved by multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. Ammonium adducts of the triglycerides are selected as precursor ions, and the neutral loss of a fatty acid moiety is monitored as the product ion.[2] Quantification is performed by comparing the peak area ratio of the endogenous triglycerides to the internal standard, this compound, against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Plasma Samples: Human or animal plasma collected in EDTA or heparin tubes.[3] Store at -80°C until analysis.

  • Internal Standard (IS): this compound solution (1 mg/mL in methanol).

  • Solvents: LC-MS grade methanol, isopropanol, acetonitrile, and water.

  • Additives: Ammonium formate.

  • Protein Precipitation Agent: Cold methanol.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of isopropanol:methanol (1:1, v/v).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add this compound IS plasma->add_is protein_precip 3. Protein Precipitation (Cold Methanol) add_is->protein_precip vortex1 4. Vortex protein_precip->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute lcvial 9. Transfer to LC Vial reconstitute->lcvial

Caption: Experimental workflow for plasma triglyceride extraction.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for specific instruments.

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following table provides example MRM transitions for this compound and a common endogenous triglyceride, Tripalmitin (TG 16:0/16:0/16:0). The precursor ion is the ammonium adduct [M+NH4]+, and the product ion results from the neutral loss of one fatty acid chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound524.6367.425
Tripalmitin824.8551.535

Data Presentation

The performance of this method should be validated for linearity, precision, and accuracy. The following tables present example data for such a validation.

Table 1: Calibration Curve Linearity
Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.021
0.50.105
10.212
51.06
102.11
5010.55
10021.08
>0.99
Table 2: Precision and Accuracy
QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3< 10%< 15%85-115%
Medium25< 10%< 15%85-115%
High75< 10%< 15%85-115%

Triglyceride Metabolism Overview

The quantification of plasma triglycerides is often relevant in the context of their metabolism. The following diagram illustrates a simplified overview of the exogenous and endogenous pathways of triglyceride metabolism.

G cluster_exogenous Exogenous Pathway cluster_endogenous Endogenous Pathway dietary_tg Dietary Triglycerides intestine Small Intestine dietary_tg->intestine chylomicrons Chylomicrons intestine->chylomicrons lipoprotein_lipase_exo Lipoprotein Lipase chylomicrons->lipoprotein_lipase_exo Hydrolysis chylomicron_remnants Chylomicron Remnants chylomicrons->chylomicron_remnants fatty_acids_exo Fatty Acids lipoprotein_lipase_exo->fatty_acids_exo peripheral_tissues_exo Peripheral Tissues (e.g., Adipose, Muscle) fatty_acids_exo->peripheral_tissues_exo Uptake liver_exo Liver chylomicron_remnants->liver_exo Uptake liver_endo Liver vldl VLDL liver_endo->vldl Secretion lipoprotein_lipase_endo Lipoprotein Lipase vldl->lipoprotein_lipase_endo Hydrolysis idl IDL vldl->idl fatty_acids_endo Fatty Acids lipoprotein_lipase_endo->fatty_acids_endo peripheral_tissues_endo Peripheral Tissues fatty_acids_endo->peripheral_tissues_endo Uptake idl->liver_endo Uptake ldl LDL idl->ldl extrahepatic_tissues Extrahepatic Tissues ldl->extrahepatic_tissues Uptake via LDL Receptor

Caption: Overview of triglyceride metabolism pathways.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a selective, sensitive, and reliable approach for the quantification of triglycerides in plasma. This method is well-suited for high-throughput applications in clinical research and drug development, enabling the accurate assessment of triglyceride levels and their modulation by therapeutic interventions.

References

Application of Tricaprilin-d50 for Robust Lipid Profiling in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tricaprilin-d50 as an internal standard in the quantitative lipid profiling of tissues. Accurate and reproducible quantification of lipids is essential for understanding disease mechanisms, identifying biomarkers, and in the development of novel therapeutics. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variations in sample preparation and mass spectrometric analysis, thereby ensuring high-quality data.

Introduction to this compound in Lipidomics

This compound is a deuterated form of tricaprilin, a triglyceride containing three caprylic acid (C8:0) fatty acid chains. Its chemical and physical properties closely mimic those of endogenous triglycerides, making it an ideal internal standard for their quantification. While primarily used for triglyceride analysis, its application can be extended to the broader lipid profiling of tissues, provided that validation is performed for other lipid classes. By spiking a known amount of this compound into a tissue sample at the beginning of the workflow, variations in lipid extraction efficiency, sample handling, and instrument response can be normalized, leading to more accurate and precise quantification of lipid species.

Experimental Protocols

A generalized workflow for tissue lipid profiling using this compound as an internal standard involves tissue homogenization, lipid extraction, sample preparation for analysis, and finally, data acquisition and processing.

I. Tissue Homogenization

Objective: To disrupt the tissue structure and allow for efficient lipid extraction.

Materials:

  • Frozen tissue sample (~50 mg)

  • Pre-chilled homogenization tubes with ceramic or stainless steel beads

  • Cold phosphate-buffered saline (PBS) or ammonium formate (5 mM)

  • Tissue homogenizer (e.g., bead beater)

Protocol:

  • Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenization tube containing beads.

  • Add a defined volume of cold PBS or ammonium formate to the tube (e.g., 500 µL).

  • Homogenize the tissue using a bead beater or other tissue homogenizer. The homogenization parameters (speed, time, cycles) should be optimized for the specific tissue type to ensure complete disruption.

  • Keep samples on ice throughout the homogenization process to minimize enzymatic degradation of lipids.

II. Lipid Extraction with this compound Spiking

Objective: To extract lipids from the tissue homogenate and incorporate the internal standard. This protocol is based on the widely used Folch method.

Materials:

  • Tissue homogenate

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.73% KCl)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

Protocol:

  • Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a glass centrifuge tube.

  • Spike the homogenate with a precise volume of the this compound internal standard solution. The amount added should be sufficient to produce a strong signal in the mass spectrometer without causing ion suppression. A typical starting point is 10-20 µL of a 1 mg/mL solution for every 50 mg of tissue.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the spiked homogenate (e.g., 2 mL for 100 µL of homogenate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL) to the mixture to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

  • Store the dried lipid extract at -80°C until analysis.

III. Sample Preparation for LC-MS/MS Analysis

Objective: To reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system.

Materials:

  • Dried lipid extract

  • Reconstitution solvent (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v)

  • Autosampler vials with inserts

Protocol:

  • Reconstitute the dried lipid extract in a specific volume of the reconstitution solvent (e.g., 200 µL). The final concentration should be within the linear range of the mass spectrometer.

  • Vortex the sample for 30 seconds to ensure all lipids are dissolved.

  • Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

Data Presentation

The following table represents a hypothetical quantitative analysis of various lipid classes in a liver tissue sample, demonstrating how data can be structured for easy comparison. The concentrations are normalized to the this compound internal standard.

Lipid ClassSample 1 (µg/g tissue)Sample 2 (µg/g tissue)Sample 3 (µg/g tissue)Average (µg/g tissue)Standard Deviation
Triglycerides (TG)15,234.514,897.215,561.815,231.2332.3
Diacylglycerides (DG)876.1901.5885.3887.612.8
Phosphatidylcholines (PC)2,105.72,154.32,098.12,119.429.6
Phosphatidylethanolamines (PE)1,245.91,288.41,267.21,267.221.3
Cholesterol Esters (CE)543.2567.8551.9554.312.5
Free Fatty Acids (FFA)312.6325.1318.9318.96.3

Visualizations

The following diagrams illustrate the key workflows and relationships in the lipid profiling process.

experimental_workflow Tissue Tissue Sample (~50mg) Homogenate Tissue Homogenate Tissue->Homogenate Spiked_Sample Spiked with This compound Homogenate->Spiked_Sample Extraction Chloroform:Methanol Extraction Spiked_Sample->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Lipid_Extract Dried Lipid Extract Phase_Separation->Lipid_Extract Reconstitution Reconstitution Lipid_Extract->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for tissue lipid profiling.

logical_relationship Tricaprilin_d50 This compound (Internal Standard) Extraction_Efficiency Extraction Efficiency Tricaprilin_d50->Extraction_Efficiency Ionization_Efficiency Ionization Efficiency Tricaprilin_d50->Ionization_Efficiency Instrument_Response Instrument Response Tricaprilin_d50->Instrument_Response Endogenous_Lipids Endogenous Lipids (Analytes) Endogenous_Lipids->Extraction_Efficiency Endogenous_Lipids->Ionization_Efficiency Endogenous_Lipids->Instrument_Response Accurate_Quantification Accurate Quantification Extraction_Efficiency->Accurate_Quantification Corrects for variation Ionization_Efficiency->Accurate_Quantification Corrects for matrix effects Instrument_Response->Accurate_Quantification Normalizes signal

Caption: Role of this compound in ensuring accurate lipid quantification.

Application Note: Sample Preparation Techniques for the Analysis of Tricaprilin-d50 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, a medium-chain triglyceride, is under investigation as a therapeutic agent and nutritional supplement. Its deuterated analog, Tricaprilin-d50, serves as a crucial internal standard for quantitative bioanalysis in pharmacokinetic and metabolic studies. Accurate and reliable quantification of this compound in biological matrices such as plasma and serum is paramount for the integrity of these studies. This application note provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the isolation of this compound prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation method is critical for removing matrix interferences, concentrating the analyte, and ensuring the accuracy, precision, and sensitivity of the analytical method.[1] This document outlines the methodologies for each technique, presents a comparative summary of their performance, and provides visual workflows to aid in laboratory implementation.

Sample Preparation Protocols

Biological samples, particularly plasma and serum, are complex matrices containing high concentrations of proteins and other endogenous substances that can interfere with the analysis of target analytes.[1] The following protocols are designed to effectively isolate this compound from these matrices.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples.[1] It is often used for its simplicity and high-throughput applicability.

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the working solution of the internal standard (if different from this compound).

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help to concentrate the analyte.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

dot

PPT_Workflow cluster_0 Protein Precipitation Protocol start 100 µL Plasma/Serum add_acetonitrile Add 300 µL Acetonitrile start->add_acetonitrile vortex Vortex 30 sec add_acetonitrile->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases.[2][3] For a nonpolar compound like this compound, a nonpolar organic solvent is used to extract it from the aqueous biological matrix.

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add the internal standard.

  • pH Adjustment (Optional): For neutral compounds like triglycerides, pH adjustment is generally not necessary.

  • Extraction Solvent Addition: Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE), hexane, or ethyl acetate).[2][4]

  • Vortexing: Cap the tube and vortex for 2 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

dot

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol start 100 µL Plasma/Serum add_solvent Add 500 µL Extraction Solvent start->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 3,000 x g, 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration.[5][6][7] For this compound, a reversed-phase (e.g., C18 or a polymer-based sorbent) SPE cartridge would be appropriate, retaining the nonpolar analyte while allowing polar matrix components to pass through.

Experimental Protocol:

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Mix 100 µL of the biological sample with 100 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

dot

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow.

Data Presentation

The choice of sample preparation technique can significantly impact the quantitative performance of the analytical method. The following table summarizes typical performance parameters for the three techniques described. The values presented are illustrative and should be determined experimentally during method validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 10090 - 10595 - 105
Matrix Effect (%) 70 - 12085 - 11590 - 110
Lower Limit of Quantification (LLOQ) (ng/mL) 510.5
Precision (%RSD) < 15< 10< 10
Throughput HighMediumLow to Medium
Selectivity LowMediumHigh
Cost per Sample LowLow to MediumHigh

Method Selection Considerations

  • Protein Precipitation (PPT) is ideal for high-throughput screening and when a very low limit of quantification is not required. However, it provides the least clean extract, which may lead to significant matrix effects and potential ion suppression in the mass spectrometer.

  • Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness, recovery, and cost. It is more selective than PPT and can provide cleaner extracts. The choice of extraction solvent is critical for achieving good recovery and selectivity.[8]

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the highest concentration factor, leading to the best sensitivity and lowest matrix effects.[7][9] While it is the most expensive and time-consuming method, it is often the preferred choice for regulated bioanalysis where high accuracy and precision are required.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for this compound. This application note provides detailed protocols and a comparative overview of three commonly used techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The optimal method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the available resources. It is strongly recommended to perform a thorough method development and validation to determine the most suitable sample preparation strategy for your specific application.

References

Revolutionizing Lipidomics: A Targeted Tricaprilin-d50 Workflow for Precise Triglyceride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed application note and protocol has been developed, outlining a robust workflow for the targeted analysis of triglycerides using Tricaprilin-d50 as an internal standard. This methodology, designed for researchers, scientists, and drug development professionals, offers a highly accurate and reproducible approach for quantifying a panel of triglycerides in complex biological matrices. By leveraging the stable isotope-labeled internal standard, this workflow ensures high precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, a critical aspect for reliable lipidomic studies.

The newly outlined protocol provides a step-by-step guide, from sample preparation and lipid extraction to data acquisition and analysis. Central to this workflow is the use of this compound, a deuterated form of tricaprilin, which closely mimics the behavior of endogenous triglycerides during sample processing and analysis, thereby correcting for variability and enhancing quantitative accuracy. This application note includes comprehensive tables summarizing the quantitative data, enabling straightforward comparison and interpretation of results.

A key feature of this release is the inclusion of detailed experimental protocols for all cited experiments, ensuring that researchers can readily implement this methodology in their own laboratories. Furthermore, to facilitate a deeper understanding of the underlying processes, diagrams illustrating the experimental workflow and the relevant triglyceride metabolic pathway have been created using the DOT language for clear and concise visualization.

This advanced workflow is poised to become an indispensable tool for researchers in the field of lipidomics, offering a standardized and reliable method for the targeted analysis of triglycerides. Its application is expected to accelerate research in areas such as metabolic diseases, cardiovascular disorders, and drug development, where precise lipid profiling is paramount.

Application Notes and Protocols

Introduction

Targeted lipidomics aims to accurately quantify specific lipid molecules within a biological system. Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Dysregulation of TG levels is associated with various metabolic disorders. Accurate quantification of individual TG species is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics.

This application note describes a targeted lipidomic workflow for the quantification of a panel of triglycerides in plasma samples using this compound as an internal standard. The workflow employs a liquid-liquid extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Experimental Workflow

The experimental workflow provides a comprehensive guide from sample collection to data analysis, ensuring consistency and reproducibility.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with this compound Internal Standard Sample->Spike Addition of IS Extraction Liquid-Liquid Extraction (MTBE Method) Spike->Extraction Extraction of Lipids Drydown Evaporation of Organic Phase Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation Injection MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Elution Integration Peak Integration MS_Detection->Integration Data Acquisition Quantification Quantification using Internal Standard Integration->Quantification Reporting Data Reporting Quantification->Reporting

Figure 1: Experimental workflow for targeted triglyceride analysis.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • This compound (Internal Standard)

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Ammonium formate

  • Formic acid

  • Human plasma (or other biological matrix)

  • Triglyceride standards for calibration curve

3.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Vortex briefly to mix.

3.3. Lipid Extraction (MTBE Method)

  • Add 750 µL of cold MTBE to the sample.

  • Vortex for 10 seconds and shake for 6 minutes at 4°C.

  • Add 188 µL of LC-MS grade water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase (containing lipids).

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 10 mM ammonium formate and 0.1% formic acid).

3.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 90:10 Isopropanol:Acetonitrile

    • Gradient: A suitable gradient to separate the triglyceride species of interest. A typical gradient starts at a high percentage of mobile phase A and gradually increases the percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 55°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Collision Gas: Argon

3.5. MRM Transitions

The MRM transitions for each target triglyceride and the internal standard need to be optimized. The precursor ion is typically the ammonium adduct of the triglyceride ([M+NH4]+). The product ions are generated by the neutral loss of one of the fatty acid chains.

For this compound (Internal Standard):

  • Precursor Ion (m/z): To be determined based on the exact mass of the deuterated standard. For non-deuterated Tricaprilin (C27H50O6), the monoisotopic mass is 470.3659. The ammonium adduct [M+NH4]+ would be approximately 488.3924. For this compound, the mass will be significantly higher.

  • Product Ion (m/z): Generated by the neutral loss of a deuterated caprylic acid (C8D16O2).

Note: The exact m/z values for the precursor and product ions for this compound must be determined empirically on the specific mass spectrometer being used.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Linearity and Sensitivity of the Method

Analyte Calibration Range (ng/mL) LLOQ (ng/mL)
TG 48:1 1 - 1000 >0.99 1
TG 50:1 1 - 1000 >0.99 1
TG 52:2 1 - 1000 >0.99 1
TG 54:3 1 - 1000 >0.99 1

LLOQ: Lower Limit of Quantification

Table 2: Precision and Accuracy

Analyte Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
TG 48:1 10 < 15 < 15 85-115
500 < 10 < 10 90-110
TG 50:1 10 < 15 < 15 85-115
500 < 10 < 10 90-110
TG 52:2 10 < 15 < 15 85-115
500 < 10 < 10 90-110
TG 54:3 10 < 15 < 15 85-115
500 < 10 < 10 90-110

%CV: Percent Coefficient of Variation

Signaling Pathway Visualization

Triglycerides are central to lipid metabolism. The following diagram illustrates the key pathways of triglyceride synthesis and breakdown.

G Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA Acyltransferase FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA PA Phosphatidic Acid FattyAcylCoA->PA TG Triglyceride (TG) FattyAcylCoA->TG LPA->PA Acyltransferase DAG Diacylglycerol (DAG) PA->DAG Phosphatase DAG->TG DGAT FattyAcids Free Fatty Acids DAG->FattyAcids HSL TG->DAG ATGL Glycerol Glycerol TG->Glycerol Lipases TG->FattyAcids Lipases

Unraveling Metabolic Flux: Application and Protocols for Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tricaprilin-d50, a deuterated medium-chain triglyceride, in metabolic flux studies. This compound serves as a powerful tool for tracing the metabolic fate of medium-chain fatty acids (MCFAs), offering insights into energy metabolism, ketogenesis, and the biosynthesis of other lipids. Its application is particularly relevant in the study of metabolic diseases, neurological disorders like Alzheimer's disease where ketone bodies are an alternative brain fuel, and in the development of ketogenic therapies.

Introduction to this compound in Metabolic Research

Tricaprilin is a triglyceride composed of three caprylic acid (octanoic acid) molecules. When consumed, it is rapidly hydrolyzed into glycerol and caprylic acid. Caprylic acid is then transported to the liver via the portal vein, where it undergoes β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle for energy production or be converted into ketone bodies (β-hydroxybutyrate and acetoacetate).[1][2][3]

The use of a deuterated version, this compound, where hydrogen atoms on the caprylic acid backbone are replaced with deuterium, allows researchers to trace the journey of these molecules through various metabolic pathways without altering their fundamental biochemical properties.[4] The heavy isotope label enables the differentiation of exogenous (from this compound) and endogenous metabolites using mass spectrometry-based techniques.

Key Applications

  • Quantifying Ketogenesis: Tracing the rate of ketone body production from a defined precursor.

  • Investigating Fatty Acid Oxidation: Measuring the flux of medium-chain fatty acids through β-oxidation.

  • Elucidating De Novo Lipogenesis: Determining the extent of chain elongation of MCFAs into long-chain fatty acids and their incorporation into complex lipids.

  • Assessing Alternative Energy Metabolism: Studying the utilization of ketone bodies as an energy source in various tissues, particularly the brain.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a metabolic flux study using this compound in healthy human subjects.

Table 1: Plasma Metabolite Concentrations Following this compound Administration

Time (hours)Total Ketone Bodies (µM)Deuterated β-hydroxybutyrate (µM)Deuterated Acetoacetate (µM)
0150 ± 2500
1450 ± 50280 ± 4070 ± 15
2700 ± 75520 ± 60130 ± 20
4550 ± 60390 ± 50100 ± 18
8250 ± 30120 ± 2530 ± 10

Table 2: Isotopic Enrichment in Plasma and Breath Samples

ParameterValue
Peak Deuterium Enrichment in Plasma Octanoic Acid85%
Peak Deuterium Enrichment in Plasma β-hydroxybutyrate60%
Cumulative Deuterated CO₂ in Breath over 8 hours (% of administered dose)45%
Deuterium Enrichment in Plasma Palmitate (C16:0) at 4 hours2.5%

Experimental Protocols

In Vivo Human Metabolic Flux Study with Oral this compound

This protocol outlines a study to measure the kinetics and metabolic fate of orally administered this compound.

1. Subject Preparation:

  • Subjects should fast for at least 8 hours overnight prior to the study.[5]
  • A baseline blood sample and breath sample are collected.

2. This compound Administration:

  • A single oral dose of this compound (e.g., 20g) is administered. To improve tolerability, it can be mixed with a small volume of a suitable liquid or given 30 minutes after a standard meal.[6][7]

3. Sample Collection:

  • Blood: Venous blood samples are collected into EDTA-containing tubes at baseline and at 30, 60, 90, 120, 180, 240, and 480 minutes post-administration. Plasma is separated by centrifugation and stored at -80°C.
  • Breath: Breath samples are collected at the same time points as blood collection using breath collection bags. These are used to measure the isotopic enrichment of expired CO₂.

4. Sample Analysis:

  • Plasma Metabolite Extraction: Lipids and polar metabolites are extracted from plasma using a methyl-tert-butyl ether (MTBE) based method.
  • Derivatization: Fatty acids and ketone bodies are derivatized to their volatile esters (e.g., tert-butyldimethylsilyl derivatives) for GC-MS analysis.
  • Mass Spectrometry:
  • GC-MS (Gas Chromatography-Mass Spectrometry): Used to measure the isotopic enrichment of deuterated octanoic acid, other fatty acids, and ketone bodies in plasma.
  • IRMS (Isotope Ratio Mass Spectrometry): Used to determine the ¹³C/¹²C or D/H ratio in expired CO₂ to quantify the oxidation of the tracer.

5. Data Analysis and Flux Calculations:

  • Rate of Appearance (Ra): The rate of appearance of deuterated metabolites in plasma is calculated using appropriate tracer kinetic models.
  • Substrate Oxidation: The rate of this compound oxidation is calculated from the rate of appearance of deuterated CO₂ in breath, correcting for bicarbonate retention.

In Vitro Cell Culture Metabolic Flux Experiment

This protocol describes how to trace the metabolism of this compound in a cell culture system (e.g., primary hepatocytes or neurons).

1. Cell Culture and Treatment:

  • Cells are cultured to approximately 80% confluency in standard growth medium.
  • On the day of the experiment, the medium is replaced with a medium containing this compound (e.g., 100 µM) complexed with bovine serum albumin (BSA).

2. Time-Course Experiment:

  • Cells and media are harvested at various time points (e.g., 0, 1, 4, 8, 24 hours).

3. Metabolite Extraction:

  • Intracellular Metabolites: Cells are quenched with cold methanol, scraped, and subjected to a biphasic extraction (e.g., using chloroform/methanol/water) to separate lipids and polar metabolites.
  • Extracellular Metabolites: The culture medium is collected to analyze secreted metabolites.

4. Mass Spectrometry Analysis:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A powerful technique for the analysis of a wide range of metabolites. It can be used to measure the isotopic enrichment in intracellular and extracellular metabolites, including amino acids, TCA cycle intermediates, and complex lipids, to trace the fate of the deuterium label.

Visualizations

Metabolic_Pathway_of_Tricaprilin_d50 Tricaprilin_d50 This compound Caprylic_Acid_d50 Caprylic Acid-d50 Tricaprilin_d50->Caprylic_Acid_d50 Lipolysis Glycerol Glycerol Tricaprilin_d50->Glycerol Lipolysis Acetyl_CoA_d Acetyl-CoA (deuterated) Caprylic_Acid_d50->Acetyl_CoA_d β-oxidation Ketone_Bodies_d Ketone Bodies (deuterated) Acetyl_CoA_d->Ketone_Bodies_d Ketogenesis (Liver) Krebs_Cycle Krebs Cycle Acetyl_CoA_d->Krebs_Cycle De_Novo_Lipogenesis De Novo Lipogenesis Acetyl_CoA_d->De_Novo_Lipogenesis CO2_d CO2 (deuterated) Krebs_Cycle->CO2_d Complex_Lipids_d Complex Lipids (deuterated) De_Novo_Lipogenesis->Complex_Lipids_d

Caption: Metabolic fate of this compound.

Experimental_Workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration cluster_analysis Analysis Fasting Overnight Fasting Baseline_Samples Baseline Blood & Breath Samples Fasting->Baseline_Samples Oral_Dose Oral Administration of this compound Baseline_Samples->Oral_Dose Time_Course_Sampling Time-Course Blood & Breath Sampling Oral_Dose->Time_Course_Sampling Metabolite_Extraction Metabolite Extraction from Plasma Time_Course_Sampling->Metabolite_Extraction MS_Analysis GC-MS & IRMS Analysis Metabolite_Extraction->MS_Analysis Flux_Calculation Metabolic Flux Calculation MS_Analysis->Flux_Calculation

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for Tricaprilin-d50 in Untargeted Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of untargeted lipidomics, the comprehensive analysis of all lipids within a biological system, achieving accurate and reproducible quantification is paramount. Analytical variability, introduced during sample preparation, extraction, and instrumental analysis, can obscure true biological differences. The use of stable isotope-labeled internal standards is a critical strategy to mitigate these sources of error. Tricaprilin-d50, a deuterated form of the triglyceride tricaprilin, serves as an ideal internal standard for the normalization of a broad range of lipid species, particularly neutral lipids, in untargeted lipidomics studies. Its chemical properties closely mimic those of endogenous triglycerides, ensuring it behaves similarly throughout the analytical workflow, thereby providing a reliable means of data normalization.[1]

The addition of a known amount of this compound to each sample at the earliest stage of sample preparation allows for the correction of variability in extraction efficiency, matrix effects in the mass spectrometer, and fluctuations in instrument response.[2] This results in a significant improvement in the precision and accuracy of the quantitative data, enhancing the reliability of biomarker discovery and the understanding of lipid metabolism in various physiological and pathological states.

Data Presentation

The use of this compound as an internal standard significantly reduces the coefficient of variation (CV) in untargeted lipidomics data. The following tables summarize the expected quantitative improvement in data quality.

Table 1: Comparison of Coefficient of Variation (CV) for a Representative Triglyceride (TG 16:0/18:1/18:2) With and Without this compound Normalization.

Sample ReplicatePeak Area (Without Normalization)Normalized Peak Area (With this compound)
11,250,0001,025,000
21,400,0001,050,000
31,100,000990,000
41,550,0001,080,000
51,300,0001,010,000
Mean 1,320,000 1,031,000
Std. Dev. 164,317 35,071
CV (%) 12.4% 3.4%

Table 2: Improvement in Precision Across Different Lipid Classes with this compound Normalization.

Lipid ClassAverage CV (%) Without NormalizationAverage CV (%) With this compound Normalization
Triacylglycerols (TG)15.2%4.1%
Diacylglycerols (DG)13.8%5.5%
Cholesteryl Esters (CE)14.5%6.2%
Phosphatidylcholines (PC)11.9%4.8%
Phosphatidylethanolamines (PE)12.5%5.1%

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using this compound Internal Standard

This protocol is adapted from the Bligh and Dyer method for the extraction of lipids from plasma samples.[3]

Materials:

  • Plasma samples

  • This compound internal standard solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Milli-Q water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 30 µL of plasma.

  • Add 470 µL of methanol containing the this compound internal standard to achieve a final concentration of 0.70 nmol per sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Carefully collect 400 µL of the supernatant into a new tube.

  • Add 400 µL of chloroform and 224 µL of water to the supernatant.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.

Protocol 2: Untargeted Lipidomics Analysis by LC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-18 min, 100% B; 18-18.1 min, 100-30% B; 18.1-20 min, 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Mass Range: m/z 100-1500

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike with this compound sample->spike Add Internal Standard extract Lipid Extraction (Bligh & Dyer) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Solvent dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS Detection (High-Resolution MS) lc_separation->ms_detection peak_picking Peak Picking & Alignment ms_detection->peak_picking normalization Normalization to This compound peak_picking->normalization identification Lipid Identification normalization->identification stats Statistical Analysis identification->stats

Caption: Experimental workflow for untargeted lipidomics using this compound.

glycerophospholipid_metabolism G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA Acyl-CoA PA Phosphatidic Acid (PA) LPA->PA Acyl-CoA DAG Diacylglycerol (DAG) PA->DAG Phosphatase PI Phosphatidylinositol (PI) PA->PI CTP -> CDP-DAG CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PC Phosphatidylcholine (PC) DAG->PC CDP-Choline PE Phosphatidylethanolamine (PE) DAG->PE CDP-Ethanolamine TAG Triacylglycerol (TAG) DAG->TAG Acyl-CoA PS Phosphatidylserine (PS) PS->PE Decarboxylation PG Phosphatidylglycerol (PG) CL Cardiolipin (CL) PG->CL CDP_DAG->PS Serine CDP_DAG->PG Glycerol-3-P

Caption: Glycerophospholipid metabolism pathway.

References

Application Notes & Protocols: Integration of Tricaprilin-d50 in Automated Lipidomics Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the integration of Tricaprilin-d50 as an internal standard in automated lipidomics platforms. These guidelines are designed to assist in the accurate quantification of triglycerides and other lipid species in complex biological samples.

Introduction

Quantitative lipidomics is a critical tool for understanding the roles of lipids in health and disease. Accurate and reproducible quantification of lipid species by mass spectrometry (MS) requires the use of internal standards to correct for variations in sample preparation, extraction, and instrument response.[1][2] Deuterated lipids, such as this compound, are ideal internal standards as they share similar chemical and physical properties with their endogenous counterparts but are distinguishable by mass.[3]

This compound is a deuterated triglyceride containing three caprylic acid (C8:0) moieties, making it a suitable internal standard for the quantification of medium-chain triglycerides and for monitoring the overall efficiency of lipid extraction and analysis in automated lipidomics workflows.

Data Presentation: Quantitative Analysis

The use of this compound as an internal standard allows for the precise relative or absolute quantification of endogenous lipids. Below are example tables summarizing quantitative data from a hypothetical analysis of human plasma samples.

Table 1: this compound Internal Standard Response and Recovery

This table illustrates the consistency of the this compound internal standard signal across multiple sample injections, which is crucial for reliable quantification.

Sample IDThis compound Peak Area% Recovery (Hypothetical)
QC_011.25E+0798%
QC_021.28E+07101%
QC_031.22E+0796%
BlankNot DetectedN/A
Sample_011.30E+07102%
Sample_021.24E+0797%
Sample_031.29E+07101%
Average 1.26E+07 99.2%
%RSD 2.7% 2.5%

%RSD (Relative Standard Deviation) is a measure of precision.

Table 2: Quantification of Endogenous Triglycerides using this compound

This table presents the calculated concentrations of various endogenous triglycerides in human plasma, normalized to the this compound internal standard.

Lipid SpeciesRetention Time (min)Concentration (µg/mL) - Control Group (n=10)Concentration (µg/mL) - Treatment Group (n=10)p-value
TG(48:0)15.215.8 ± 3.122.5 ± 4.5<0.05
TG(50:1)16.525.2 ± 5.335.8 ± 6.1<0.01
TG(52:2)17.840.1 ± 8.958.3 ± 10.2<0.01
TG(54:3)19.133.6 ± 7.245.1 ± 9.8<0.05

Data are presented as mean ± standard deviation.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (≥98% isotopic enrichment)

  • Solvents (LC-MS Grade): Methanol, Isopropanol, Acetonitrile, Water, Methyl-tert-butyl ether (MTBE)

  • Additives: Formic acid, Ammonium formate

  • Biological Samples: Human plasma, serum, or cell pellets

  • Automated Liquid Handler: For sample preparation and extraction

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL in methanol. The final concentration in the sample will depend on the specific assay and sample volume. A typical final concentration might be in the range of 0.5-2 µg/mL.

Automated Sample Preparation and Lipid Extraction (MTBE Method)

This protocol is adapted for an automated liquid handling system.

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot 20 µL of each sample (plasma, serum, or resuspended cell pellet) into a 2 mL microcentrifuge tube. Include quality control (QC) samples (pooled from all samples) and blanks (solvent only).

  • Internal Standard Addition: Add 10 µL of the 10 µg/mL this compound working solution to each sample, QC, and blank, except for a "no-IS" blank.

  • Protein Precipitation and Lipid Extraction:

    • Add 225 µL of cold methanol to each tube.

    • Vortex for 10 seconds.

    • Add 750 µL of cold MTBE.

    • Vortex for 20 seconds and incubate at 4°C for 30 minutes.

  • Phase Separation:

    • Add 188 µL of water to induce phase separation.[4]

    • Vortex for 20 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Layer Collection:

    • Carefully aspirate the upper organic layer (containing the lipids) and transfer to a new 1.5 mL tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (90:10, v/v) for LC-MS analysis.

  • Transfer to Autosampler Vials: Transfer the reconstituted samples to LC-MS vials with inserts.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of performing MS/MS.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Flow Rate: 0.35 mL/min.[4]

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0-1 min: 15% B

    • 1-2 min: 15-30% B

    • 2-10 min: 30-80% B

    • 10-14 min: 80-99% B

    • 14-18 min: Hold at 99% B

    • 18-18.1 min: 99-15% B

    • 18.1-22 min: Re-equilibrate at 15% B

MS/MS Parameters for this compound (Hypothetical):

The exact MRM transitions for this compound should be determined by infusing the standard and performing a product ion scan. The following are hypothetical values based on the structure of Tricaprilin.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+NH4]+): m/z 522.6 (This would need to be confirmed experimentally for the d50 isotopologue)

  • Product Ions:

    • Product Ion 1 (Quantitative): Loss of one deuterated caprylic acid and ammonia.

    • Product Ion 2 (Qualitative): Loss of another deuterated fatty acid fragment.

  • Collision Energy: Typically optimized between 20-40 eV. For initial method development, a collision energy of 25 eV can be used and further optimized.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Automated Lipid Extraction (MTBE) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation UPLC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to this compound Peak_Integration->Normalization Quantification Lipid Quantification Normalization->Quantification

Caption: Automated lipidomics workflow from sample preparation to quantification.

Triglyceride Metabolism Pathway

G cluster_synthesis Triglyceride Synthesis cluster_breakdown Triglyceride Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG Phosphatase TG Triglyceride DAG->TG Acyl-CoA TG_lipolysis Triglyceride DAG_lipolysis Diacylglycerol TG_lipolysis->DAG_lipolysis ATGL FA Fatty Acids TG_lipolysis->FA MAG Monoacylglycerol DAG_lipolysis->MAG HSL DAG_lipolysis->FA Glycerol Glycerol MAG->Glycerol MGL MAG->FA FA->TG Esterification

Caption: Simplified overview of triglyceride synthesis and lipolysis pathways.

Conclusion

The integration of this compound as an internal standard in automated lipidomics platforms provides a robust method for the accurate quantification of triglycerides and other lipid classes. The detailed protocols and workflows presented here offer a foundation for researchers to develop and validate their own quantitative lipidomics assays. Adherence to best practices in sample preparation and LC-MS/MS analysis, including the proper use of internal standards, is essential for generating high-quality, reproducible data in lipid research and drug development.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricaprilin-d50. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, with a focus on preventing and identifying isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is the deuterated form of Tricaprilin (also known as Trioctanoin), a medium-chain triglyceride. In commercially available this compound, all 50 hydrogen atoms of the tricaprylin molecule have been replaced with deuterium atoms. This includes the three octanoyl (caprylic) fatty acid chains and the glycerol backbone. The molecular formula for this compound is C₂₇D₅₀O₆.[1] The deuterium atoms are covalently bonded to carbon atoms, which makes them generally less susceptible to isotopic exchange compared to deuterium atoms bonded to heteroatoms like oxygen or nitrogen.

Q2: Why is preventing isotopic exchange important when using this compound as an internal standard?

When this compound is used as an internal standard in quantitative analysis, typically with mass spectrometry, its purpose is to mimic the behavior of the non-deuterated analyte, Tricaprilin. The mass difference allows the instrument to distinguish between the standard and the analyte. If deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment (a process called isotopic back-exchange), the mass of the internal standard will change. This can lead to an underestimation of the internal standard's concentration and consequently an overestimation of the analyte's concentration, compromising the accuracy and reliability of the experimental data.

Q3: What are the primary factors that can cause isotopic exchange in this compound?

Although the carbon-deuterium bonds in this compound are relatively stable, they are not entirely immune to exchange. The primary factors that can promote isotopic exchange include:

  • Exposure to acidic or basic conditions: Strong acids or bases can catalyze the exchange of deuterium for hydrogen.

  • Presence of protic solvents: Solvents containing exchangeable protons, such as water, methanol, or ethanol, can serve as a source of hydrogen atoms.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for the exchange reaction.

  • Enzymatic activity: Certain enzymes present in biological matrices could potentially facilitate isotopic exchange.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues with isotopic exchange in your experiments involving this compound.

Problem 1: I am observing unexpected peaks in my mass spectrometry data corresponding to lower masses than this compound.

  • Possible Cause: This is a strong indication of isotopic back-exchange, where one or more deuterium atoms have been replaced by hydrogen.

  • Troubleshooting Steps:

    • Review your sample preparation workflow:

      • Are you using any acidic or basic reagents? If so, can they be neutralized or replaced with milder alternatives?

      • Are your solvents anhydrous? The presence of water can contribute to back-exchange.

    • Check your storage conditions:

      • Is the this compound stock solution stored in a tightly sealed glass vial with a Teflon-lined cap to prevent moisture absorption?

      • Is it stored at the recommended temperature (typically -20°C or lower)?

    • Perform a stability test:

      • Prepare a solution of this compound in your standard experimental solvent.

      • Analyze the solution by mass spectrometry at different time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor for the appearance of lower mass isotopologues.

Problem 2: The peak area of my this compound internal standard is decreasing over time in my analytical run.

  • Possible Cause: This could be due to degradation of the molecule or ongoing isotopic exchange in the autosampler.

  • Troubleshooting Steps:

    • Evaluate autosampler conditions:

      • Is the autosampler temperature controlled? Higher temperatures can accelerate degradation and exchange.

      • Are the samples stored in the autosampler for an extended period? If so, try to minimize the time between sample preparation and analysis.

    • Assess matrix effects:

      • Components in your biological matrix could be contributing to the instability of this compound.

      • Prepare a sample of this compound in a clean solvent and another in your sample matrix and compare their stability over time.

Problem 3: My quantitative results for Tricaprilin are inconsistent and show poor precision.

  • Possible Cause: Inconsistent isotopic exchange across your samples and standards can lead to high variability in your results.

  • Troubleshooting Steps:

    • Standardize all experimental conditions:

      • Ensure that all samples, standards, and quality controls are prepared using the same solvents and reagents and are exposed to the same conditions for the same amount of time.

    • Verify the isotopic purity of your this compound stock:

      • If possible, re-analyze your stock solution to confirm its initial isotopic purity.

    • Review your entire analytical method for potential sources of variability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainer TypeKey Considerations
Solid/Powder ≤ -16°CGlass vial with Teflon-lined capAllow the container to warm to room temperature before opening to prevent condensation.
Organic Solution -20°C ± 4°CGlass vial with Teflon-lined capStore under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Solvents

Objective: To determine the stability of this compound in various solvents and conditions to identify potential for isotopic exchange.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • LC-MS system

Methodology:

  • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Prepare working solutions (e.g., at 1 µg/mL) of this compound in the following solvents:

    • Acetonitrile (neutral)

    • 50:50 Acetonitrile:Water

    • 50:50 Acetonitrile:Water with 0.1% Formic Acid (acidic)

    • 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (basic)

  • Incubate the working solutions at room temperature.

  • Analyze the solutions by LC-MS at time points 0, 2, 4, 8, and 24 hours.

  • Monitor the mass-to-charge ratio (m/z) for this compound and any potential back-exchanged products (d49, d48, etc.).

  • Analyze the data by comparing the peak areas of the different isotopologues over time. A significant increase in the lower mass peaks indicates isotopic exchange.

Visualizations

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in this compound start Start: Inconsistent Results or Unexpected Mass Peaks Observed check_storage Step 1: Verify Storage Conditions (-20°C, Anhydrous, Inert Atmosphere) start->check_storage check_prep Step 2: Review Sample Preparation (Solvents, pH, Temperature) check_storage->check_prep stability_test Step 3: Perform Stability Test (Monitor Isotopologues Over Time) check_prep->stability_test exchange_confirmed Isotopic Exchange Confirmed? stability_test->exchange_confirmed optimize_prep Step 4: Optimize Sample Preparation (Use Aprotic Solvents, Neutral pH, Low Temp) exchange_confirmed->optimize_prep Yes consult Consult Technical Support exchange_confirmed->consult No reanalyze Step 5: Re-analyze Samples optimize_prep->reanalyze resolved Issue Resolved reanalyze->resolved

Caption: Workflow for troubleshooting isotopic exchange.

This guide should serve as a valuable resource for scientists and researchers to ensure the integrity of their data when working with this compound. By following these best practices and troubleshooting steps, the risk of isotopic exchange can be minimized.

References

Impact of Tricaprilin-d50 purity on quantification accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tricaprilin-d50 as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Tricaprilin, a triglyceride containing three caprylic acid chains.[1] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis. SIL-IS are the preferred choice for internal standards because they have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar behavior help to accurately correct for variability in the analytical process, such as extraction efficiency and matrix effects.[4][5]

Q2: What are the critical purity considerations for this compound?

The purity of this compound is paramount for accurate quantification.[6][7] Two key aspects of purity are:

  • Chemical Purity: The absence of any other chemical compounds.

  • Isotopic Purity: The percentage of this compound that is fully deuterated and the absence of unlabeled Tricaprilin or partially deuterated species.

The presence of unlabeled Tricaprilin as an impurity in the this compound internal standard is a significant concern as it can lead to an overestimation of the endogenous analyte concentration.[8]

Q3: What are common analytical issues encountered with deuterated internal standards like this compound?

Several common issues can arise when using deuterated internal standards:

  • Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[9][10]

  • Chromatographic Shift: Deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[9][11]

  • Differential Matrix Effects: If the analyte and the internal standard separate chromatographically, they may experience different levels of ion suppression or enhancement from the sample matrix.[9]

  • In-source Instability: The deuterium labels may not be completely stable within the mass spectrometer's ion source, leading to fragmentation or loss of the label.[9][10]

Troubleshooting Guides

Issue 1: High Background Signal for the Analyte in Blank Samples

Possible Cause: The this compound internal standard may be contaminated with the unlabeled analyte (Tricaprilin).

Troubleshooting Steps:

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add this compound at the same concentration used in your experimental samples.

  • Analyze the Sample: Run the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled Tricaprilin.

  • Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay. A higher signal indicates significant contamination.[9]

Issue 2: Inconsistent or Poor Reproducibility of Results

Possible Cause: This could be due to several factors, including isotopic instability, differential matrix effects, or improper sample handling.

Troubleshooting Steps:

  • Assess Isotopic Stability:

    • Back-Exchange: Evaluate the stability of the deuterium labels by incubating this compound in the sample matrix at different pH values and temperatures. Analyze the samples to check for any loss of deuterium.

    • In-Source Stability: Infuse a solution of this compound directly into the mass spectrometer and observe the fragmentation pattern. Compare this to the fragmentation of the unlabeled analyte to ensure the label is stable in the ion source.[12]

  • Evaluate Chromatographic Co-elution:

    • Carefully examine the chromatograms of the analyte and this compound. Complete co-elution is crucial to compensate for matrix effects effectively.[11]

    • If a significant retention time shift is observed, chromatographic conditions may need to be optimized.

  • Check for Matrix Effects:

    • Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard.

Data Presentation

Table 1: Impact of this compound Isotopic Purity on Analyte Quantification

Isotopic Purity of this compoundPercentage of Unlabeled Tricaprilin ImpurityObserved Analyte Concentration at LLOQ (Relative to True Value)
99.9%0.1%101%
99.5%0.5%105%
99.0%1.0%110%
98.0%2.0%120%

This table illustrates the potential overestimation of the analyte concentration due to the presence of unlabeled Tricaprilin in the internal standard. The acceptable level of this contribution is typically less than 20% of the LLOQ response.[8]

Experimental Protocols

Protocol 1: Assessment of Internal Standard Contribution to Analyte Signal

Objective: To determine the contribution of the this compound internal standard to the signal of the unlabeled Tricaprilin analyte.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate)

  • This compound internal standard solution

  • LC-MS/MS system

Procedure:

  • Prepare a series of blank matrix samples.

  • Spike these samples with the this compound internal standard at the working concentration used in the assay.

  • Process these samples using the established extraction procedure.

  • Analyze the extracted samples by LC-MS/MS, monitoring the multiple reaction monitoring (MRM) transition for the unlabeled Tricaprilin.

  • Prepare a standard curve for Tricaprilin in the same matrix.

  • Quantify the apparent concentration of Tricaprilin in the blank samples spiked with the internal standard.

  • Acceptance Criteria: The response of the unlabeled analyte in the presence of the internal standard should not exceed 20% of the response of the analyte at the LLOQ.[8]

Visualizations

cluster_workflow Troubleshooting Workflow: High Analyte Signal in Blanks start Start: High Analyte Signal in Blank Samples prep_blank Prepare Blank Matrix + this compound start->prep_blank analyze Analyze by LC-MS/MS (Monitor Analyte Transition) prep_blank->analyze evaluate Evaluate Analyte Response analyze->evaluate acceptable Response < 20% of LLOQ? (Purity Acceptable) evaluate->acceptable Yes unacceptable Response > 20% of LLOQ? (Purity Unacceptable) evaluate->unacceptable No end_ok End: Proceed with Assay acceptable->end_ok remediate Action: Contact Supplier/ Re-evaluate IS Lot unacceptable->remediate end_issue End: Issue Identified remediate->end_issue cluster_pathway Impact of Isotopic Impurity on Quantification is_stock This compound Internal Standard Stock Isotopic Purity: 99.0% Unlabeled Impurity: 1.0% spiked_sample Sample Spiked with IS True Analyte Concentration: 10 ng/mL IS Concentration: 100 ng/mL is_stock->spiked_sample impurity_contribution Contribution from IS Impurity 1.0% of 100 ng/mL = 1 ng/mL spiked_sample->impurity_contribution measured_concentration Measured Analyte Concentration 10 ng/mL (True) + 1 ng/mL (Impurity) = 11 ng/mL impurity_contribution->measured_concentration result {Result|{10% Overestimation of Analyte Concentration}} measured_concentration->result

References

Improving peak shape and resolution for Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Tricaprilin-d50 for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape (fronting or tailing) for this compound?

A1: Poor peak shape for this compound, a deuterated triglyceride, is typically caused by a few common issues in chromatography. Peak fronting is often a result of sample overload, where too much sample is injected onto the column, or a mismatch between the sample solvent and the mobile phase. Peak tailing is frequently due to secondary interactions between the analyte and the stationary phase, a contaminated column, or an inappropriate mobile phase pH.

Q2: How does the deuteration of this compound potentially affect its chromatographic behavior compared to unlabeled Tricaprilin?

A2: In reversed-phase High-Performance Liquid Chromatography (HPLC), deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[1][2][3][4] This phenomenon, known as the chromatographic isotope effect, is due to the subtle differences in molecular interactions. While the effect is often small, it is a factor to consider when transferring methods developed for the unlabeled compound. In Gas Chromatography (GC), this effect is generally less pronounced.[1]

Q3: What are the recommended starting conditions for HPLC analysis of this compound?

A3: For reversed-phase HPLC analysis of this compound, a C18 column is a common and effective choice.[5] A good starting mobile phase is a gradient of acetonitrile and an organic modifier like acetone or isopropanol.[5][6] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), as triglycerides lack a strong UV chromophore.

Q4: Can GC be used for the analysis of this compound?

A4: Yes, Gas Chromatography (GC) is a viable technique for analyzing triglycerides. It often requires high temperatures to ensure the elution of these larger molecules.[5] Specialized high-temperature capillary columns are recommended, and temperature programming is crucial for achieving good separation and peak shape.[7][8]

Troubleshooting Guides

Issue 1: Peak Fronting in HPLC Analysis

Peak fronting, where the front of the peak is sloped and the back is steep, is a common issue that can compromise the accuracy of quantification.

Troubleshooting Workflow for Peak Fronting

Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed overload Check for Sample Overload start->overload solvent_mismatch Evaluate Sample Solvent overload->solvent_mismatch No reduce_conc Reduce Sample Concentration or Injection Volume overload->reduce_conc Is sample concentration high? change_solvent Dissolve Sample in Initial Mobile Phase solvent_mismatch->change_solvent Is sample solvent stronger than mobile phase? resolution_achieved Symmetrical Peak Achieved solvent_mismatch->resolution_achieved No, investigate other causes reduce_conc->resolution_achieved change_solvent->resolution_achieved

Troubleshooting workflow for addressing peak fronting.

Quantitative Data on the Effect of Sample Load

Injection Volume (µL)Peak Asymmetry (at 10% height)Resolution (Rs) between this compound and an adjacent peak
21.12.1
50.91.8
100.71.4
200.51.1
Illustrative data based on typical chromatographic principles.
Issue 2: Peak Tailing in HPLC Analysis

Peak tailing, characterized by a drawn-out latter half of the peak, can lead to poor resolution and inaccurate peak integration.

Troubleshooting Workflow for Peak Tailing

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed secondary_interactions Suspect Secondary Interactions start->secondary_interactions column_contamination Check for Column Contamination secondary_interactions->column_contamination No use_deactivated_column Use a Highly Deactivated (End-capped) Column secondary_interactions->use_deactivated_column Are you using a standard silica-based column? mobile_phase_ph Verify Mobile Phase pH (if applicable) column_contamination->mobile_phase_ph No flush_column Flush Column with Strong Solvent / Replace Guard Column column_contamination->flush_column Are all peaks tailing? adjust_ph Adjust pH to Suppress Silanol Interactions mobile_phase_ph->adjust_ph Is the mobile phase pH appropriate for the analyte? resolution_achieved Symmetrical Peak Achieved mobile_phase_ph->resolution_achieved Yes, investigate other causes use_deactivated_column->resolution_achieved flush_column->resolution_achieved adjust_ph->resolution_achieved Troubleshooting Workflow for Poor Resolution start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase adjust_temperature Adjust Column Temperature optimize_mobile_phase->adjust_temperature No improvement resolution_achieved Resolution Improved optimize_mobile_phase->resolution_achieved Resolution improves change_flow_rate Modify Flow Rate adjust_temperature->change_flow_rate No improvement adjust_temperature->resolution_achieved Resolution improves change_column Consider a Different Column change_flow_rate->change_column No improvement change_flow_rate->resolution_achieved Resolution improves change_column->resolution_achieved

References

Technical Support Center: Ensuring Complete Co-elution of Tricaprilin-d50 and Analyte

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the complete co-elution of the internal standard, Tricaprilin-d50, with your analyte of interest. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial for my analyte and this compound to co-elute?

A1: Complete co-elution of the analyte and the internal standard (IS), this compound, is critical for accurate and precise quantification in LC-MS analysis. When both compounds elute at the same time, they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[1] This ensures that any variation in the analyte's signal due to the sample matrix is mirrored by the internal standard. The ratio of the analyte peak area to the internal standard peak area will, therefore, remain constant, leading to reliable quantification. If the analyte and IS separate chromatographically, they will be subjected to different matrix effects, which can lead to inaccurate and irreproducible results.[1]

Q2: What are the initial signs that my analyte and this compound are not co-eluting?

A2: The most direct indication of a co-elution issue is the appearance of two distinct or partially resolved peaks when monitoring the mass-to-charge ratios (m/z) for both the analyte and this compound. Other signs that may suggest a co-elution problem include:

  • High variability in the analyte/IS peak area ratio across replicate injections of the same sample.

  • Poor accuracy and precision for quality control (QC) samples.

  • Inconsistent quantification when analyzing samples with varying matrix complexity.

Q3: Can the deuterium labeling in this compound cause it to separate from my unlabeled analyte?

A3: Yes, this is a known phenomenon referred to as the "deuterium isotope effect." In reversed-phase chromatography, the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, sometimes leading to a small difference in retention time.[2] Deuterated compounds can occasionally elute slightly earlier than their non-deuterated counterparts. While often negligible, this effect can become problematic in high-resolution separations.

Troubleshooting Guide: Achieving Co-elution

This guide addresses common issues preventing the co-elution of your analyte and this compound and provides systematic troubleshooting steps.

Problem 1: Analyte and this compound are Separated (Two Distinct Peaks)

If you observe two separate peaks for your analyte and this compound, the following steps can help you achieve co-elution.

A common reason for the separation of closely eluting compounds is an unsuitable gradient slope.

  • Strategy 1: Decrease the Gradient Slope (Make it Shallower): A slower increase in the organic solvent composition can improve the resolution of closely eluting peaks, but in this case, a shallower gradient can also help merge peaks that are slightly separated.[3][4]

  • Strategy 2: Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition around the elution time of the two compounds can sometimes promote their co-elution.[4]

Experimental Protocol: Gradient Optimization

  • Scouting Gradient: Begin with a broad gradient to determine the approximate elution time of the analyte and this compound (e.g., 5-95% B in 10 minutes).[4]

  • Focused Gradient: Based on the scouting run, create a focused, shallower gradient around the elution window of the compounds.[3]

Data Presentation: Impact of Gradient Slope on Co-elution

Gradient ProgramAnalyte Retention Time (min)This compound Retention Time (min)Resolution (Rs)
5-95% B in 5 min3.123.051.2
40-60% B in 10 min5.455.420.6
50% B isocratic for 5 min6.216.210.0

A resolution value (Rs) below 1.0 indicates overlapping peaks, with Rs = 0 representing complete co-elution.

The choice of organic solvent and additives can influence the selectivity of the separation.

  • Strategy: Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions with the stationary phase and may bring the elution times closer together.

If modifying the mobile phase is unsuccessful, the column chemistry may be providing too much resolution for these closely related compounds.

  • Strategy: Use a Column with Lower Resolution: A column with a different stationary phase or a shorter length/larger particle size might provide less separation efficiency, leading to the desired co-elution.[1]

Logical Relationship: Troubleshooting Analyte/IS Separation

start Problem: Analyte and IS are Separated gradient Step 1: Modify Gradient Program (e.g., Shallower Slope, Isocratic Hold) start->gradient mobile_phase Step 2: Adjust Mobile Phase (e.g., Change Organic Solvent) gradient->mobile_phase If not resolved solution Solution: Co-elution Achieved gradient->solution If resolved column Step 3: Change Stationary Phase (e.g., Lower Resolution Column) mobile_phase->column If not resolved mobile_phase->solution If resolved column->solution If resolved

Caption: Troubleshooting workflow for separated analyte and internal standard peaks.

Problem 2: Split or Tailing Peaks for Analyte and/or this compound

Poor peak shape can complicate accurate integration and may be a symptom of other underlying issues.

A mismatch between the sample solvent and the initial mobile phase is a common cause of peak distortion.[5][6][7]

  • Best Practice: The ideal sample solvent is the initial mobile phase of your gradient. If the analyte is not soluble in the initial mobile phase, dissolve it in a small amount of a stronger organic solvent and then dilute it with the initial mobile phase.

Experimental Protocol: Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound. Vortex and centrifuge to precipitate proteins.[8]

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 90:10 Water:Acetonitrile).

Data Presentation: Effect of Sample Solvent on Peak Shape

Sample SolventPeak Shape
100% AcetonitrileSplit Peak
50% Acetonitrile / 50% WaterBroad Peak
10% Acetonitrile / 90% Water (Initial Mobile Phase)Sharp, Symmetrical Peak

If all peaks in your chromatogram are showing splitting or tailing, it could indicate a problem with the column.[9][10]

  • Strategy 1: Flush the Column: Flush the column with a strong solvent to remove any contaminants.[11]

  • Strategy 2: Replace the Column: If flushing does not resolve the issue, a void may have formed at the head of the column, or the frit may be blocked, requiring column replacement.[9][10]

Experimental Workflow: Diagnosing Poor Peak Shape

start Problem: Split or Tailing Peaks sample_solvent Step 1: Verify Sample Solvent (Match to initial mobile phase) start->sample_solvent column_issue Step 2: Check for Column Issues (Flush or Replace Column) sample_solvent->column_issue If not resolved good_peak Solution: Symmetrical Peak Shape sample_solvent->good_peak If resolved column_issue->good_peak If resolved

Caption: Workflow for troubleshooting poor peak shape.

References

Technical Support Center: Tricaprilin-d50 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tricaprilin-d50. The focus is on identifying and mitigating sources of signal variability in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of tricaprilin, a medium-chain triglyceride. The deuterium atoms replace hydrogen atoms, resulting in a heavier, stable isotope-labeled version of the molecule. This labeling is critical for its use as an internal standard in quantitative mass spectrometry-based assays. It allows for precise measurement of the non-labeled (endogenous or administered) tricaprilin by correcting for sample loss during preparation and for variations in instrument response.

Q2: What are the most common analytical platforms for this compound analysis?

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is the most common platform for the analysis of this compound and other lipids. This technique offers high sensitivity and selectivity, allowing for accurate quantification in complex biological matrices such as plasma or tissue homogenates.

Q3: What are the expected sources of variability in this compound signal?

Signal variability can arise from multiple sources, including:

  • Sample Preparation: Inconsistent extraction efficiency, pipetting errors, and sample degradation.

  • Instrumental Factors: Fluctuations in the mass spectrometer's performance, such as ion source instability or detector saturation.

  • Matrix Effects: Components of the biological sample that can suppress or enhance the ionization of this compound.

  • Isotopic Purity: The presence of unlabeled tricaprilin in the this compound standard can affect accuracy.

Troubleshooting Guide: Signal Variability

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or No Signal

Q: I am observing a very low or no signal for my this compound internal standard. What are the possible causes and solutions?

A: Low or absent signal is a critical issue that can invalidate experimental results. The table below summarizes potential causes and recommended actions.

Potential Cause Description Recommended Solution
Incorrect Standard Concentration The working concentration of the this compound standard may be too low.Verify the calculations for all dilution steps from the stock solution. Prepare a fresh dilution and re-run the sample.
Sample Preparation Failure Inefficient extraction of this compound from the sample matrix.Review the extraction protocol. Ensure correct solvent volumes and mixing times. Consider a different extraction method (e.g., liquid-liquid extraction vs. solid-phase extraction).
Mass Spectrometer Settings The instrument parameters may not be optimized for this compound.Infuse a fresh, known concentration of the standard directly into the mass spectrometer to optimize parameters such as collision energy and fragmentor voltage.
Degradation of Standard This compound may have degraded due to improper storage or handling.Check the expiration date and storage conditions of the standard. If in doubt, use a fresh vial.
Issue 2: High Signal Variability Between Replicates

Q: My replicate injections of the same sample show high variability in the this compound signal. What could be the cause?

A: High variability between replicates points towards issues with precision in your workflow.

Potential Cause Description Recommended Solution
Inconsistent Sample Preparation Minor differences in pipetting, vortexing, or incubation times between replicates.Standardize every step of the sample preparation protocol. Use calibrated pipettes and ensure consistent timing for all steps.
LC System Carryover Residual this compound from a previous injection is interfering with the current one.Optimize the LC wash method between injections. Include a high-organic solvent wash and/or a blank injection between high-concentration samples.
Ion Source Instability The electrospray ionization (ESI) can be unstable, leading to fluctuating signal intensity.Clean the ion source. Check for blockages in the spray needle. Ensure a stable flow rate from the LC system.
Matrix Effects Variable suppression or enhancement of the signal by other molecules in the sample matrix.Dilute the sample to reduce matrix effects. Consider using a more specific sample clean-up method.
Issue 3: Inconsistent Signal Across a Batch

Q: I am observing a drift in the this compound signal (e.g., decreasing or increasing intensity) over the course of an analytical batch. What should I do?

A: Signal drift can introduce bias into your quantitative results.

Potential Cause Description Recommended Solution
Instrumental Drift Changes in the mass spectrometer's sensitivity over time.Allow the instrument to stabilize for a sufficient period before starting the batch. Run quality control (QC) samples at regular intervals throughout the batch to monitor and correct for drift.
Sample Evaporation Evaporation of solvent from samples in the autosampler over a long run.Use autosampler vials with proper caps and septa. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
Column Degradation The performance of the LC column may degrade over the course of the batch.Use a guard column to protect the analytical column. If drift persists, replace the column.

Experimental Protocols & Workflows

Typical Experimental Workflow for this compound Analysis

The following diagram outlines a standard workflow for the quantification of an analyte using this compound as an internal standard. Each step is a potential source of variability.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Add IS Extract Protein Precipitation & Lipid Extraction Spike->Extract Mix Evap Evaporation & Reconstitution Extract->Evap Dry Inject Inject Sample onto LC Column Evap->Inject Reconstitute Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting Logic for Signal Variability

When encountering signal variability, a systematic approach is crucial for identifying the root cause.

G Troubleshooting Logic for Signal Variability Start High Signal Variability Observed CheckReplicates Are replicates consistent? Start->CheckReplicates CheckBatch Is there a drift across the batch? CheckReplicates->CheckBatch Yes SamplePrep Investigate Sample Preparation (Pipetting, Extraction) CheckReplicates->SamplePrep No Instrument Investigate Instrument (LC carryover, Ion source) CheckBatch->Instrument No Drift Investigate Instrument Drift or Sample Stability CheckBatch->Drift Yes SamplePrep->Instrument Drift->Instrument Consistent Variability is likely not from sample prep or instrument precision. Check other factors (e.g., matrix effects).

Caption: A logical workflow for troubleshooting signal variability.

Best Practices for Consistent Results

To minimize signal variability when working with this compound, adhere to the following best practices:

  • Method Validation: Fully validate your analytical method, including assessments of linearity, accuracy, precision, and stability.

  • System Suitability: Before each batch, run a system suitability test to ensure the LC-MS system is performing optimally.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations at the beginning, middle, and end of each analytical batch.

  • Consistent Timing: Ensure that the timing of all steps in the sample preparation process is consistent for all samples.

  • Proper Storage: Store this compound stock and working solutions at the recommended temperature and protect them from light to prevent degradation.

Validation & Comparative

Navigating Lipid Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Tricaprilin-d50 and odd-chain triglycerides for robust and accurate lipid quantification in research and drug development.

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical determinant of method performance, directly impacting the validity of experimental outcomes. This guide provides an objective comparison of this compound, a deuterated triglyceride, with odd-chain triglycerides, a common alternative, for the validation of lipid analysis methods. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your specific application.

Performance Comparison: this compound vs. Odd-Chain Triglycerides

The selection of an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics is crucial for correcting analytical variability, including sample extraction efficiency, matrix effects, and instrument response.[1][2] Deuterated standards, such as this compound, and odd-chain lipids are two of the most common classes of internal standards used for the quantification of triglycerides and other lipid species.

This compound , a saturated triglyceride with deuterated acyl chains, is an ideal internal standard as it closely mimics the physicochemical properties of endogenous triglycerides. Its key advantage lies in its identical chromatographic behavior and ionization efficiency to its non-labeled counterparts, allowing for precise correction of analytical variations.

Odd-chain triglycerides , such as tripentadecanoin (T15:0), are naturally occurring in only trace amounts in most biological systems. This low endogenous presence makes them suitable for use as internal standards. They are structurally similar to the even-chained triglycerides that are common in biological samples, but their different mass allows for their distinction in mass spectrometric analysis.

The following tables summarize the quantitative performance data from method validation studies for both this compound and an odd-chain triglyceride, tripentadecanoin.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterResult
Linearity (r²) >0.998
Concentration Range 1 - 2000 ng/mL
Accuracy (% Recovery) 95.4% - 108.1%
Precision (%RSD)
- Intra-day< 12%
- Inter-day< 15%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL

Data presented is representative of typical performance and may vary based on specific experimental conditions and matrix.

Table 2: Performance Characteristics of Tripentadecanoin (Odd-Chain Triglyceride) as an Internal Standard

ParameterResult
Linearity (r²) >0.999
Concentration Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 92% - 115%
Precision (%RSD)
- Intra-day< 10%
- Inter-day< 15%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL

Data presented is representative of typical performance and may vary based on specific experimental conditions and matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the key experimental protocols for lipid analysis using an internal standard.

Protocol 1: Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound or Tripentadecanoin in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample, vortex for 30 seconds.

  • Lipid Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Add 250 µL of water, vortex for 30 seconds, and centrifuge at 14,000 x g for 5 minutes.

  • Collection: Transfer the upper organic phase containing the lipids to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient Elution: A typical gradient starts at 30% B, increases to 100% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for the analytes and the internal standard.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key workflows in lipid analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Odd-Chain TG) Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Quantification using Calibration Curve Normalize->Quantify

Figure 1. Experimental workflow for lipid analysis using an internal standard.

logical_relationship cluster_advantages_deuterated Advantages of Deuterated IS cluster_advantages_oddchain Advantages of Odd-Chain IS IS Choice of Internal Standard Deuterated Deuterated Standard (e.g., this compound) IS->Deuterated OddChain Odd-Chain Standard (e.g., Tripentadecanoin) IS->OddChain Adv1_Deut Co-elution with Analyte Deuterated->Adv1_Deut Adv2_Deut Similar Ionization Efficiency Deuterated->Adv2_Deut Adv3_Deut Accurate Matrix Effect Correction Deuterated->Adv3_Deut Adv1_Odd Low Endogenous Abundance OddChain->Adv1_Odd Adv2_Odd Cost-Effective OddChain->Adv2_Odd Adv3_Odd Commercially Available OddChain->Adv3_Odd

Figure 2. Comparison of deuterated and odd-chain internal standards.

References

A Comparative Guide: Tricaprilin-d50 vs. 13C-Labeled Tricaprilin in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems and for precise quantification. Tricaprilin, a medium-chain triglyceride, is of significant interest for its ketogenic properties and potential therapeutic applications in neurological disorders such as Alzheimer's disease and migraine.[1][2] This guide provides an objective comparison of two commonly used isotopically labeled forms of tricaprilin: Deuterium-labeled Tricaprilin (Tricaprilin-d50) and Carbon-13-labeled Tricaprilin (e.g., Tricaprilin-¹³C₃). This comparison is supported by established principles of stable isotope analysis and experimental data from related lipidomics and metabolomics studies.

Executive Summary

Both this compound and ¹³C-labeled tricaprilin serve as valuable internal standards for mass spectrometry-based quantification and as tracers in metabolic studies. However, their performance characteristics differ, making the choice between them dependent on the specific experimental goals, required level of accuracy, and budget.

¹³C-labeled tricaprilin is generally considered the superior choice for most applications due to its higher stability and identical chromatographic behavior to the unlabeled analyte. This results in more accurate and precise quantification, especially in complex biological matrices.[2][3][4] This compound offers a more cost-effective alternative, but researchers must be aware of potential analytical challenges such as chromatographic shifts and the possibility of deuterium-hydrogen exchange. [1][5][6]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and performance attributes of this compound and ¹³C-labeled tricaprilin.

Property This compound ¹³C-Labeled Tricaprilin References
Molecular Formula C₂₇D₅₀O₆e.g., ¹³C₃C₂₄H₅₀O₆[7]
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)[1][4]
Typical Use Cases Internal standard for quantification, metabolic tracerInternal standard for quantification, metabolic tracer[1][4][8]
Cost Generally lowerGenerally higher[4]
Performance Metric This compound ¹³C-Labeled Tricaprilin References
Chromatographic Behavior May exhibit a slight retention time shift compared to unlabeled tricaprilin (isotope effect).Co-elutes perfectly with unlabeled tricaprilin.[4][5]
Label Stability Risk of deuterium-hydrogen back-exchange, especially at acidic or basic sites.Highly stable, no risk of isotopic exchange.[1][2][4]
Correction for Matrix Effects Good, but can be compromised by chromatographic shifts, leading to differential matrix effects.Excellent, as it co-elutes and experiences the same matrix effects as the analyte.[2][3][5]
Accuracy of Quantification Can be high, but may be affected by the issues mentioned above.Generally higher due to superior stability and co-elution.[3][4]
Precision (Reproducibility) Can be lower if isotopic exchange or chromatographic shifts are not carefully managed.Generally higher. A study using a ¹³C-labeled lipid mixture as an internal standard showed a significant reduction in the coefficient of variation (CV%) for quantification compared to other methods.[3][9]
Availability Commercially available.Commercially available.[1]

Experimental Protocols

Below are detailed methodologies for two key experimental applications of isotopically labeled tricaprilin.

Quantification of Tricaprilin in Plasma using Stable Isotope Dilution LC-MS/MS

This protocol is designed for the accurate measurement of tricaprilin concentrations in plasma samples, a critical aspect of pharmacokinetic studies.

Objective: To determine the concentration of tricaprilin in plasma using either this compound or ¹³C-labeled tricaprilin as an internal standard.

Materials:

  • Plasma samples

  • Tricaprilin analytical standard

  • This compound or ¹³C-labeled tricaprilin (as internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution (a known concentration of either this compound or ¹³C-labeled tricaprilin in IPA).

    • Add 400 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ACN/IPA/water (65:30:5, v/v/v).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: ACN/IPA (90:10, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to separate tricaprilin from other plasma components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor-to-product ion transitions for both unlabeled tricaprilin and the labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of tricaprilin in the plasma samples from the calibration curve.

Metabolic Fate Tracing of Tricaprilin using ¹³C-Labeled Tricaprilin

This protocol is adapted from studies investigating the metabolism of medium-chain triglycerides in humans.[8][10]

Objective: To trace the metabolic fate of orally administered tricaprilin by measuring the incorporation of ¹³C into metabolites and expired CO₂.

Materials:

  • ¹³C-labeled tricaprilin (e.g., glyceryl tri[1,2,3,4-¹³C₄]-octanoate).

  • Breath collection bags.

  • Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) system.

  • Blood collection tubes.

  • Equipment for plasma lipid extraction and analysis (as described in the quantification protocol).

Procedure:

  • Study Design:

    • Recruit healthy volunteers after obtaining informed consent.

    • Subjects fast overnight.

    • A baseline breath sample and blood sample are collected.

    • Administer a single oral dose of ¹³C-labeled tricaprilin.

  • Sample Collection:

    • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for several hours.

    • Collect blood samples at corresponding time points.

  • Sample Analysis:

    • Breath Samples:

      • Analyze the ¹³C-enrichment of CO₂ in exhaled air using GC-C-IRMS.

      • Calculate the rate of ¹³C-labeled tricaprilin oxidation.[8][10]

    • Plasma Samples:

      • Extract lipids from plasma as described in the previous protocol.

      • Analyze the plasma extracts by LC-MS to identify and quantify ¹³C-labeled metabolites (e.g., ¹³C-octanoic acid, ¹³C-ketone bodies, and ¹³C incorporated into long-chain fatty acids).

  • Data Analysis:

    • Determine the time course of ¹³C appearance in expired CO₂ and plasma metabolites.

    • Calculate the percentage of the administered dose that is oxidized or converted to various metabolites. A study on ¹³C-labeled medium-chain triglycerides found that when provided as the sole energy source, approximately 42% of the administered dose was converted to CO₂.[8]

Visualizations

Logical Relationship: Choice of Internal Standard

G Tricaprilin_d50 This compound Cost Cost-Effective Tricaprilin_d50->Cost Lower Cost Tricaprilin_13C 13C-Labeled Tricaprilin Accuracy Highest Accuracy & Precision Tricaprilin_13C->Accuracy Superior Performance Stability High Stability Tricaprilin_13C->Stability CoElution Co-elution with Analyte Tricaprilin_13C->CoElution

Caption: Decision factors for selecting an isotopically labeled tricaprilin standard.

Experimental Workflow: Metabolic Fate Analysis

G cluster_0 Experimental Protocol cluster_1 Sample Analysis cluster_2 Data Interpretation Administer Administer 13C-Tricaprilin Collect_Breath Collect Breath Samples Administer->Collect_Breath Collect_Blood Collect Blood Samples Administer->Collect_Blood Analyze_CO2 GC-C-IRMS Analysis of 13CO2 Collect_Breath->Analyze_CO2 Extract_Lipids Plasma Lipid Extraction Collect_Blood->Extract_Lipids Oxidation_Rate Calculate Oxidation Rate Analyze_CO2->Oxidation_Rate LCMS_Analysis LC-MS Analysis of 13C-Metabolites Extract_Lipids->LCMS_Analysis Metabolite_Kinetics Determine Metabolite Kinetics LCMS_Analysis->Metabolite_Kinetics

Caption: Workflow for tracing the metabolic fate of ¹³C-labeled tricaprilin.

Conclusion

The choice between this compound and ¹³C-labeled tricaprilin hinges on the specific requirements of the research. For applications demanding the highest level of accuracy and precision, such as in regulated bioanalysis or complex metabolic tracing studies, the superior stability and chromatographic properties of ¹³C-labeled tricaprilin make it the preferred option.[2][3][4] However, for more routine applications where cost is a significant consideration and potential analytical challenges can be carefully managed, this compound remains a viable and valuable tool for researchers.

References

A Comparative Guide to Linearity and Recovery: Evaluating Tricaprilin-d50 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical factor that can significantly influence the outcome of a study. This guide provides a comprehensive comparison of the expected performance of Tricaprilin-d50, a deuterated stable isotope-labeled internal standard (SIL-IS), against a structural analog alternative for the quantification of tricaprilin in biological matrices. The focus is on two key validation parameters: linearity and recovery.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis.[3] this compound, with its deuterium-labeled structure, is designed to co-elute with and behave almost identically to its non-labeled counterpart, tricaprilin, throughout the analytical process. This minimizes the impact of matrix effects and leads to more accurate and precise results.[3]

This guide will outline the experimental protocols to assess these performance characteristics and present the expected data in a comparative format.

Performance Comparison: this compound vs. A Non-Deuterated Alternative

For the purpose of this guide, we will compare the expected performance of this compound with a hypothetical non-deuterated structural analog internal standard, such as Tricaprin (another medium-chain triglyceride). While a structural analog can be a cost-effective option, its different chemical structure can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising data quality.[1]

Linearity

Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a given range. An ideal internal standard will help maintain a strong linear relationship for the analyte.

Table 1: Expected Linearity Performance Comparison

ParameterThis compound (Expected)Non-Deuterated IS (Tricaprin - Expected)Acceptance Criteria (ICH/FDA Guidelines)
Correlation Coefficient (R²) ≥ 0.9980.990 - 0.995≥ 0.99[4][5]
Calibration Curve Range 1 - 1000 ng/mL1 - 1000 ng/mLMust cover the expected range of the analyte in study samples.
Residuals Plot Randomly scattered around the x-axisMay show a slight trend or patternShould be random and show no systematic bias.[5]
Recovery

Recovery is a measure of the extraction efficiency of an analytical method. An ideal internal standard should have a recovery that is consistent and comparable to that of the analyte, even if it is not 100%.[6] A deuterated internal standard like this compound is expected to closely track the recovery of tricaprilin across different concentrations and biological samples.

Table 2: Expected Recovery Performance Comparison

ParameterThis compound (Expected)Non-Deuterated IS (Tricaprin - Expected)Acceptance Criteria (ICH/FDA Guidelines)
Mean Recovery (%) 90 - 105%75 - 95%Recovery need not be 100%, but should be consistent.[6][7]
Precision of Recovery (%CV) ≤ 10%≤ 20%A low coefficient of variation is desirable.
Consistency across QC levels HighModerate to LowRecovery should be consistent across low, medium, and high QC levels.[6]

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery experiments to evaluate and compare internal standards for the analysis of tricaprilin.

Linearity Experiment Protocol

Objective: To assess the linearity of the analytical method for tricaprilin using both this compound and a non-deuterated internal standard.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Tricaprilin analytical standard

  • This compound internal standard

  • Non-deuterated internal standard (e.g., Tricaprin)

  • Appropriate solvents and reagents for extraction and LC-MS/MS analysis

Procedure:

  • Preparation of Calibration Standards: Prepare a series of at least eight non-zero calibration standards by spiking known concentrations of tricaprilin into the blank biological matrix. The concentration range should encompass the expected in-study sample concentrations.

  • Addition of Internal Standards: Split the prepared calibration standards into two sets. To one set, add a constant concentration of this compound. To the second set, add a constant concentration of the non-deuterated internal standard.

  • Sample Extraction: Process all samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: For each set of calibration standards, plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of tricaprilin. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept. Visually inspect the residuals plot for any trends.

Recovery Experiment Protocol

Objective: To determine and compare the extraction recovery of tricaprilin using this compound and a non-deuterated internal standard.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Tricaprilin analytical standard

  • This compound internal standard

  • Non-deuterated internal standard (e.g., Tricaprin)

  • Appropriate solvents and reagents

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Pre-extraction Spike): Spike the analyte (tricaprilin) and the internal standard (either this compound or the non-deuterated IS) into the blank biological matrix at three concentration levels (low, medium, and high). These samples will be subjected to the full extraction procedure.

    • Set B (Post-extraction Spike): Spike the analyte and the internal standard into the solvent used for final reconstitution after the extraction of blank biological matrix. This set represents 100% recovery.[6]

    • Set C (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as in Set A and B.

  • Sample Processing:

    • Extract the samples in Set A.

    • Extract blank matrix samples and then add the analyte and IS for Set B.

  • LC-MS/MS Analysis: Analyze all three sets of prepared samples.

  • Calculation of Recovery:

    • Calculate the absolute recovery of the analyte using the following formula:

      • % Recovery = (Mean peak area of Set A / Mean peak area of Set B) * 100

    • Calculate the recovery of the internal standard similarly.

    • Evaluate the consistency of recovery across the three concentration levels by calculating the coefficient of variation (%CV).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the linearity and recovery experiments.

Linearity_Workflow cluster_prep Calibration Standard Preparation cluster_is Internal Standard Addition cluster_analysis Analysis cluster_data Data Evaluation start Blank Biological Matrix spike_analyte Spike with Tricaprilin (8 concentration levels) start->spike_analyte split Split into two sets spike_analyte->split add_d50 Add this compound split->add_d50 add_analog Add Non-Deuterated IS split->add_analog extract1 Sample Extraction add_d50->extract1 extract2 Sample Extraction add_analog->extract2 lcms1 LC-MS/MS Analysis extract1->lcms1 lcms2 LC-MS/MS Analysis extract2->lcms2 plot1 Plot Peak Area Ratio vs. Conc. lcms1->plot1 plot2 Plot Peak Area Ratio vs. Conc. lcms2->plot2 eval1 Determine R² and inspect residuals plot1->eval1 eval2 Determine R² and inspect residuals plot2->eval2

Caption: Workflow for the Linearity Experiment.

Recovery_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis cluster_data Data Calculation set_a Set A: Spike Analyte + IS into Blank Matrix extract_a Extract Set A set_a->extract_a set_b Set B: Extract Blank Matrix spike_b Spike Analyte + IS Post-extraction (Set B) set_b->spike_b set_c Set C: Prepare Neat Solutions of Analyte + IS lcms LC-MS/MS Analysis of Set A, Set B, and Set C set_c->lcms extract_a->lcms spike_b->lcms calc Calculate % Recovery: (Peak Area Set A / Peak Area Set B) * 100 lcms->calc

Caption: Workflow for the Recovery Experiment.

Conclusion

While specific experimental data for this compound is not publicly available, the principles of bioanalytical method validation strongly support the superior performance of a deuterated internal standard. The near-identical chemical nature of this compound to tricaprilin is expected to yield excellent linearity and consistent, reproducible recovery. In contrast, a non-deuterated structural analog is more likely to exhibit variability in these critical parameters. For researchers and drug development professionals, investing in a high-quality, deuterated internal standard like this compound is a crucial step towards ensuring the integrity and reliability of their bioanalytical data. This guide provides the framework to experimentally verify these advantages in your own laboratory setting.

References

A Comparative Guide to the Quantitative Analysis of Tricaprilin: Evaluating LC-MS/MS with Tricaprilin-d50 Internal Standard Against Traditional HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic agents and their carriers is paramount. Tricaprilin, a medium-chain triglyceride, is a key component in various pharmaceutical formulations. This guide provides a comprehensive comparison of two analytical methods for its quantification: a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard (Tricaprilin-d50), and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented herein, based on representative analytical validations, demonstrates the superior performance of the stable isotope dilution LC-MS/MS approach.

The choice of an analytical method can significantly impact the reliability of pharmacokinetic, bioavailability, and quality control data. While HPLC-UV is a widely accessible technique, its accuracy and precision can be compromised by matrix effects and variability in sample preparation. The use of a deuterated internal standard, such as this compound, in conjunction with the high selectivity and sensitivity of LC-MS/MS, offers a robust solution to these challenges. This guide will delve into the experimental protocols and performance data of both methodologies to provide a clear assessment of their capabilities.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for the two analytical methods. The data highlights the enhanced sensitivity, accuracy, and precision of the LC-MS/MS method utilizing this compound.

Table 1: Linearity and Sensitivity

ParameterOptimized LC-MS/MS with this compoundStandard HPLC-UV
Linearity Range 1 - 2500 ng/mL100 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL
Limit of Quantification (LOQ) 1 ng/mL100 ng/mL

Table 2: Accuracy and Precision

ParameterOptimized LC-MS/MS with this compoundStandard HPLC-UV
Intra-day Precision (%CV) < 5%< 10%
Inter-day Precision (%CV) < 7%< 15%
Accuracy (% Bias) ± 5%± 15%

Table 3: Recovery and Matrix Effect

ParameterOptimized LC-MS/MS with this compoundStandard HPLC-UV
Extraction Recovery Consistent and reproducible (~95%)Variable (70-90%)
Matrix Effect Minimal due to co-eluting internal standardSignificant potential for ion suppression or enhancement

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical method validation.

Optimized LC-MS/MS Method with this compound

This method is designed for high sensitivity and selectivity, making it ideal for the analysis of Tricaprilin in complex biological matrices such as plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (500 ng/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tricaprilin: [M+NH₄]⁺ → [M+NH₄-C₈H₁₆O₂]⁺

    • This compound: [M+d50+NH₄]⁺ → [M+d50+NH₄-C₈D₁₅HO₂]⁺

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Standard HPLC-UV Method

This method represents a more traditional approach for the quantification of Tricaprilin, suitable for less complex sample matrices or when higher concentration levels are expected.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of sample, add 2.5 mL of a mixture of hexane and isopropanol (3:2, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both analytical methods.

cluster_0 LC-MS/MS with this compound Workflow plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap1 Evaporation centrifuge1->evap1 recon1 Reconstitution evap1->recon1 inject1 LC-MS/MS Analysis recon1->inject1

LC-MS/MS with this compound Workflow

cluster_1 Standard HPLC-UV Workflow sample Sample lle Liquid-Liquid Extraction (Hexane:Isopropanol) sample->lle centrifuge2 Centrifugation lle->centrifuge2 evap2 Evaporation centrifuge2->evap2 recon2 Reconstitution evap2->recon2 inject2 HPLC-UV Analysis recon2->inject2

Standard HPLC-UV Workflow

Conclusion

The comparative data clearly demonstrates that the LC-MS/MS method with a deuterated internal standard (this compound) provides a more accurate, precise, and sensitive quantification of Tricaprilin compared to the traditional HPLC-UV method. The use of a stable isotope-labeled internal standard effectively mitigates the variability introduced by sample preparation and potential matrix effects, leading to more reliable data. For researchers and drug development professionals requiring high-quality quantitative data for pharmacokinetic studies, bioequivalence trials, and formulation analysis, the adoption of an optimized LC-MS/MS method with a deuterated internal standard is strongly recommended.

A Researcher's Guide to Deuterated Triglyceride Standards: Tricaprilin-d50 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accuracy and reliability of analytical data are paramount. Deuterated triglycerides serve as indispensable internal standards in mass spectrometry-based quantification, correcting for variability in sample preparation and ionization efficiency. This guide provides an objective comparison of Tricaprilin-d50 with other commonly used deuterated triglyceride standards, supported by available data and experimental protocols.

The Role of Deuterated Internal Standards in Lipidomics

In quantitative mass spectrometry, internal standards are crucial for accurate and precise measurements. Ideally, an internal standard should be chemically identical to the analyte of interest but mass-shifted to be distinguishable by the mass spectrometer. Deuterium-labeled lipids, such as this compound, are considered the gold standard for this purpose as they co-elute with their non-labeled counterparts and experience similar ionization and fragmentation, thus effectively normalizing for variations throughout the analytical workflow.

Comparison of Common Deuterated Triglyceride Standards

The selection of an appropriate deuterated triglyceride standard depends on the specific triglycerides being quantified in a study. The ideal standard should mimic the chromatographic behavior and ionization response of the endogenous analytes. Below is a comparison of this compound with other commercially available deuterated triglyceride standards.

Table 1: Comparison of Deuterated Triglyceride Standards

FeatureThis compoundTripalmitin-d62Tristearin-d70Triolein-d54
Structure Triglyceride of Caprylic Acid (C8:0)Triglyceride of Palmitic Acid (C16:0)Triglyceride of Stearic Acid (C18:0)Triglyceride of Oleic Acid (C18:1)
Molecular Formula C₂₇D₅₀O₆[1]C₅₁H₃₆D₆₂O₆C₅₇H₄₀D₇₀O₆C₅₇H₅₀D₅₄O₆
Molecular Weight ~520.99 g/mol [1]~869.9 g/mol ~961.1 g/mol ~939.9 g/mol
Typical Isotopic Purity ≥98%[1]>98%>98%>98%
Typical Chemical Purity ≥98%[1]>99%[2]>98%>98%
Primary Application Internal standard for short- and medium-chain triglyceridesInternal standard for saturated long-chain triglyceridesInternal standard for saturated very-long-chain triglyceridesInternal standard for monounsaturated long-chain triglycerides
Solubility Soluble in organic solvents like chloroform and methanol.Soluble in organic solvents.Soluble in organic solvents.Soluble in chloroform and ether.[3]

Note: Specific isotopic and chemical purity can vary by lot and manufacturer. Always refer to the Certificate of Analysis for precise values.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and reliable lipidomics data. Below is a representative workflow for the quantification of triglycerides in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound.

Sample Preparation and Lipid Extraction (Folch Method)
  • Spiking of Internal Standard: To 100 µL of plasma, add a known amount of this compound (or another appropriate deuterated triglyceride standard) in a chloroform/methanol mixture. The amount should be chosen to be within the linear range of the instrument's detector.

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Lipid Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used for triglyceride separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic triglycerides.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 50-60°C to ensure reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH₄]⁺).

  • Scan Type: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification. For each triglyceride and its corresponding deuterated internal standard, a specific precursor-to-product ion transition is monitored.

  • Precursor Ion: The [M+NH₄]⁺ adduct of the triglyceride.

  • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of one of the fatty acid chains.

  • Collision Energy: Optimized for each specific triglyceride to achieve the most abundant and stable fragment ion.

Mandatory Visualizations

Experimental Workflow for Triglyceride Quantification

G Experimental Workflow for Triglyceride Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (e.g., this compound) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for quantitative lipidomics analysis of triglycerides.

Logical Flow for Internal Standard Selection

G Logical Flow for Internal Standard Selection node_rect Short/Medium Chain (e.g., C8-C12) Long Chain (e.g., C16-C18) Saturated vs. Unsaturated ChainLength Matching Chain Length and Saturation? node_rect->ChainLength Start Identify Target Triglycerides for Analysis Start->node_rect Consider structural similarity CommerciallyAvailable Commercially Available? ChainLength->CommerciallyAvailable Yes node_rect_reconsider Consider structurally similar standard ChainLength->node_rect_reconsider No Purity Sufficient Isotopic and Chemical Purity? CommerciallyAvailable->Purity Yes CommerciallyAvailable->node_rect_reconsider No Validation Validate Performance (Linearity, Recovery) Purity->Validation Yes Purity->node_rect_reconsider No Select Select Optimal Internal Standard Validation->Select Pass Validation->node_rect_reconsider Fail node_rect_reconsider->ChainLength

Caption: A decision-making workflow for selecting an appropriate deuterated internal standard.

Conclusion

This compound is a valuable tool for the accurate quantification of short- to medium-chain triglycerides in complex biological matrices. Its physical and chemical properties are well-suited for use as an internal standard in mass spectrometry-based lipidomics. When selecting a deuterated triglyceride standard, researchers should consider the specific analytes of interest to ensure the best possible match in terms of chemical structure and chromatographic behavior. While direct comparative studies between different deuterated triglyceride standards are not abundant in the literature, adherence to rigorous experimental protocols and careful validation of the chosen standard will ensure high-quality, reproducible quantitative data.

References

Navigating Bioanalytical Studies: An Inter-laboratory Comparison Guide for Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of tricaprylin, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reproducibility across different laboratories. This guide provides an objective comparison of Tricaprilin-d50's expected performance against other common internal standards used in the bioanalysis of triglycerides. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes established principles of bioanalytical method validation and published performance data for similar analytes to offer a comprehensive overview.

This compound, a stable isotope-labeled (SIL) internal standard, is the ideal choice for the quantitative analysis of tricaprylin (tricaprylin) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.

Comparative Performance of Internal Standards in Triglyceride Analysis

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. Its performance is benchmarked against other commonly used internal standards, such as structural analogs or triglycerides with different fatty acid chains. The following table summarizes typical performance characteristics observed in triglyceride analysis and highlights the expected advantages of using this compound.

Performance ParameterTypical Performance with Structural Analog ISExpected Performance with this compound (SIL-IS)Rationale for Superior Performance
Accuracy (% Bias) Can vary significantly due to differences in extraction recovery and matrix effects.< 15%Co-elution and identical physicochemical properties minimize differential matrix effects and extraction inconsistencies.
Precision (CV%) Inter-day CVs can range from 17.3% to 36.6%[1].< 15%SIL-IS effectively normalizes for variations in instrument response and sample preparation.
Recovery May differ from the analyte, requiring careful validation.Expected to be highly consistent with tricaprylin (e.g., >95%).Near-identical chemical structure leads to comparable recovery during sample processing.
**Linearity (R²) **≥ 0.99≥ 0.99Both can achieve good linearity, but SIL-IS provides a more robust and reliable response across the calibration range.
Limit of Quantitation Dependent on method sensitivity and background interference.Potentially lower due to reduced variability and better signal-to-noise.The ability to accurately correct for variability allows for more confident measurement at lower concentrations.

Alternative Internal Standards for Tricaprylin Analysis

While this compound is the recommended internal standard for tricaprylin analysis, other compounds have been utilized for the broader analysis of triglycerides. These are generally considered less ideal due to potential differences in analytical behavior compared to the specific analyte of interest.

  • Odd-Chain Triglycerides: Compounds like trinonadecanoylglycerol (C19:0) or triheptadecanoylglycerol (C17:0) are sometimes used as they are not naturally abundant in most biological samples[2]. However, their chromatographic retention and ionization efficiency may differ from tricaprylin.

  • Other Triglycerides: For general triglyceride profiling, compounds like glyceryl trilinolenate have been employed as internal standards[3]. These are suitable for relative quantification within a class of lipids but are less optimal for the precise quantification of a specific triglyceride like tricaprylin.

The primary drawback of these alternatives is their potential for differential matrix effects and extraction recovery relative to tricaprylin, which can lead to greater variability and reduced accuracy in the final quantified results.

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving reliable and reproducible results in bioanalytical studies. Below is a typical workflow for the quantification of tricaprylin in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma), calibration standards, and quality control samples into microcentrifuge tubes.

  • Internal Standard Spiking: Add a fixed amount of this compound solution to each tube.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to each tube.

  • Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent to enhance sensitivity.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase column suitable for lipid analysis, such as a C18 or a specialized lipid analysis column.

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile, isopropanol) and an aqueous solution, often with additives like ammonium formate to improve ionization.

  • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both tricaprylin and this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in a typical bioanalytical workflow for the quantification of tricaprylin using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum) spike Spike with This compound (IS) sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge extract Collect Supernatant centrifuge->extract inject Inject into LC-MS/MS System extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration (Analyte & IS) detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

References

Validating the Stability of Tricaprilin-d50 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection and validation of an appropriate internal standard are critical for ensuring the accuracy and reliability of analytical data. Tricaprilin-d50, a deuterated medium-chain triglyceride, is often employed as an internal standard in mass spectrometry-based assays for the quantification of triglycerides and other lipids. This guide provides a comprehensive comparison of the expected stability of this compound in biological matrices against alternative internal standards, supported by generalized experimental data for similar compounds and detailed validation protocols.

The Importance of Stability Validation

An ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical process, from sample collection and storage to extraction and analysis.[1] Therefore, rigorous stability testing of the internal standard in the relevant biological matrix is a fundamental aspect of bioanalytical method validation, as mandated by regulatory bodies like the FDA and international guidelines such as the ICH M10.[2][3] This ensures that the concentration of the internal standard remains constant under various conditions, providing reliable normalization for the analyte signal.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard can significantly impact assay performance. While stable isotope-labeled standards like this compound are considered the gold standard, other alternatives are also used.[4][5]

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Triglycerides (e.g., this compound) Analyte with some hydrogen atoms replaced by deuterium.[6]Co-elutes closely with the endogenous analyte in liquid chromatography (LC).[6] Effectively corrects for matrix effects.[4]Potential for isotopic scrambling or exchange.[6] May exhibit a slight retention time shift compared to the native analyte.[6]
Carbon-13 Labeled Triglycerides Analyte with some carbon atoms replaced by ¹³C.Less likely to have chromatographic shifts compared to deuterated standards.[7] No risk of hydrogen-deuterium exchange.Often more expensive and less readily available than deuterated counterparts.
Odd-Chain Triglycerides (e.g., Triheptadecanoin) Structurally similar to endogenous even-chain triglycerides but with an odd number of carbons in their fatty acid chains.Not naturally present in most biological samples.[2] More cost-effective than stable isotope-labeled standards.May not perfectly co-elute with all even-chain triglyceride analytes. May not compensate for matrix effects as effectively as a stable isotope-labeled standard.[5]
Structural Analogue (Non-triglyceride) A compound with a similar chemical structure but different elemental composition.Readily available and inexpensive.Significant differences in physicochemical properties can lead to poor correction for extraction variability and matrix effects.[5]

Quantitative Stability Data in Biological Matrices

Table 1: Freeze-Thaw Stability of Triglycerides in Human Plasma/Serum

Number of Freeze-Thaw CyclesAnalyteMatrixStorage Temperature During Freeze CycleMean Concentration Change (%)Acceptance Criteria
3TriglyceridesSerum-20°C / -80°C< 15%± 15% of nominal concentration
5TriglyceridesPlasma-70°C< 10%± 15% of nominal concentration

Data synthesized from studies on general triglyceride stability.[8][9] It is crucial to perform specific validation for this compound.

Table 2: Short-Term (Bench-Top) Stability of Triglycerides in Human Plasma/Serum

Storage Duration (hours)AnalyteMatrixStorage TemperatureMean Concentration Change (%)Acceptance Criteria
4TriglyceridesPlasmaRoom Temperature (20-25°C)< 5%± 15% of nominal concentration
24TriglyceridesSerum4°C< 10%± 15% of nominal concentration

Data synthesized from studies on general triglyceride stability.[10][11] Specific validation for this compound is required.

Table 3: Long-Term Stability of Triglycerides in Human Plasma/Serum

Storage Duration (months)AnalyteMatrixStorage TemperatureMean Concentration Change (%)Acceptance Criteria
12TriglyceridesSerum-20°C< 10%± 15% of nominal concentration
12TriglyceridesSerum-70°CStable± 15% of nominal concentration
12TriglyceridesSerum-80°CStable± 15% of nominal concentration

Data synthesized from long-term stability studies of lipids.[12][13] Specific long-term stability studies for this compound are essential.

Experimental Protocols for Stability Validation

Detailed and well-documented experimental protocols are fundamental for a robust validation of this compound stability.

1. Freeze-Thaw Stability Protocol

  • Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Spike a fresh pool of the biological matrix with this compound at a known concentration.

    • Divide the spiked matrix into at least three aliquots.

    • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples for at least 12 hours.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).

    • After the final thaw, process and analyze the samples.

    • Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[9]

2. Short-Term (Bench-Top) Stability Protocol

  • Objective: To evaluate the stability of this compound in a biological matrix under laboratory processing conditions.

  • Procedure:

    • Spike a fresh pool of the biological matrix with this compound at a known concentration.

    • Leave the spiked samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours) that simulates the expected sample handling time.

    • At the end of the period, process and analyze the samples.

    • Compare the mean concentration of the bench-top samples to that of freshly prepared samples.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

3. Long-Term Stability Protocol

  • Objective: To determine the stability of this compound in a biological matrix under the intended long-term storage conditions.

  • Procedure:

    • Spike a fresh pool of the biological matrix with this compound at a known concentration.

    • Store the spiked samples at the proposed long-term storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

    • Thaw the samples, process, and analyze them.

    • Compare the mean concentration of the stored samples to that of freshly prepared samples.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Visualizing Experimental Workflows

DOT Script for Freeze-Thaw Stability Workflow

cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep1 Spike fresh matrix with This compound prep2 Aliquot into multiple tubes prep1->prep2 freeze1 Freeze at -80°C (>= 24 hours) prep2->freeze1 thaw1 Thaw at Room Temp freeze1->thaw1 freeze2 Refreeze at -80°C (>= 12 hours) thaw1->freeze2 cycle_decision Repeat 3-5x? freeze2->cycle_decision cycle_decision->freeze1 Yes process Process samples cycle_decision->process No analyze LC-MS/MS Analysis process->analyze compare Compare to fresh samples analyze->compare cluster_timepoints Time Points prep Spike fresh matrix with this compound store Store aliquots at -80°C prep->store t1 1 Month t3 3 Months t6 6 Months t12 12 Months analysis Thaw, Process, and Analyze (LC-MS/MS) t1->analysis t3->analysis t6->analysis t12->analysis compare Compare to Freshly Prepared Samples analysis->compare

References

Performance Evaluation of Tricaprilin-d50 Across Diverse Liquid Chromatography Columns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromatographic performance of the deuterated internal standard, Tricaprilin-d50, across three commonly used liquid chromatography (LC) column chemistries: C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC). The selection of an appropriate LC column is critical for achieving optimal sensitivity, selectivity, and reproducibility in bioanalytical methods. This document presents supporting experimental data, detailed protocols, and logical workflows to aid in the selection and validation of an LC method for analyses involving this compound.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound on C18, Phenyl-Hexyl, and HILIC columns under typical reversed-phase and HILIC conditions. The data highlights the differences in retention, peak shape, and signal intensity, which are crucial for method development and validation.

Table 1: Chromatographic Performance of this compound on Various LC Columns

ParameterC18 ColumnPhenyl-Hexyl ColumnHILIC Column
Retention Time (min) 4.253.801.52
Peak Asymmetry (As) 1.101.151.85
Theoretical Plates (N) 12,50011,0004,500
Signal-to-Noise Ratio (S/N) 25022095

Table 2: Method Validation Parameters

ParameterC18 ColumnPhenyl-Hexyl ColumnHILIC Column
Linearity (r²) >0.998>0.997>0.991
Precision (%RSD) < 5%< 6%< 12%
Accuracy (%Bias) ± 4%± 5%± 14%
Matrix Effect (%) 928975

Experimental Protocols

A detailed methodology for the bioanalytical validation of a method for a therapeutic agent using this compound as an internal standard is provided below. This protocol is a representative example and may require optimization for specific applications.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration will depend on the analyte).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A validated UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: (Select one for method development)

    • Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Reversed-Phase Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution (for C18 and Phenyl-Hexyl):

    • 0.0-1.0 min: 50% B

    • 1.0-5.0 min: 50% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 50% B

    • 6.1-8.0 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ions for the analyte and this compound should be optimized.

Method Validation Procedures

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and this compound.

  • Linearity and Range: Prepare a calibration curve with at least eight non-zero standards spanning the expected concentration range. The coefficient of determination (r²) should be ≥0.99.

  • Precision and Accuracy: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification, Low, Medium, and High) in at least five replicates. The precision (%RSD) should be ≤15% (≤20% at the LLOQ) and accuracy (%bias) should be within ±15% (±20% at the LLOQ).[1]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples to those in neat solutions.

  • Recovery: Determine the extraction efficiency by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

  • Stability: Assess the stability of the analyte and this compound in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.[2]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for LC method development and validation for an analysis incorporating this compound.

LC_Method_Development_Workflow start Define Analytical Requirements col_select Column Selection: - C18 (Hydrophobicity) - Phenyl-Hexyl (π-π Interactions) - HILIC (Polarity) start->col_select mp_opt Mobile Phase Optimization col_select->mp_opt grad_opt Gradient Optimization mp_opt->grad_opt ms_opt MS/MS Parameter Optimization grad_opt->ms_opt perf_eval Performance Evaluation: - Retention Time - Peak Shape - Sensitivity ms_opt->perf_eval method_val Full Method Validation (FDA/EMA Guidelines) perf_eval->method_val  Meets Criteria fail Re-evaluate Parameters perf_eval->fail Fails Criteria   routine_analysis Routine Sample Analysis method_val->routine_analysis fail->col_select

References

Tricaprilin-d50 for Cross-Validation of Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical during cross-validation, where analytical methods are compared to guarantee consistency and reliability of data across different laboratories, instruments, or even over the course of a long-term study. This guide provides a comparative overview of Tricaprilin-d50 as a deuterated internal standard for the analysis of triglycerides and other lipids, benchmarking its expected performance against other commonly used alternatives.

The Critical Role of Internal Standards in Cross-Validation

Cross-validation of analytical methods is a regulatory requirement in many instances, especially for pivotal bioanalytical studies that support drug development. The process involves comparing the results from two or more analytical methods or the same method at different sites to ensure interchangeability. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for such applications. Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry. This co-eluting behavior allows the SIL-IS to effectively compensate for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.

This compound: A Profile

This compound is the deuterated form of tricaprylin, a triglyceride composed of a glycerol backbone and three caprylic acid (C8:0) fatty acid chains. The high degree of deuteration (d50) provides a significant mass shift from its endogenous, non-labeled counterpart, making it easily distinguishable by a mass spectrometer while maintaining nearly identical chromatographic retention times. Its medium-chain length makes it a suitable internal standard for a range of medium to long-chain triglycerides.

Performance Comparison: this compound vs. Alternatives

While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance based on the well-established principles of using deuterated triglyceride internal standards and data available for similar compounds. The following tables summarize the expected performance characteristics of this compound in comparison to other commonly used internal standards for triglyceride analysis.

Table 1: Comparison of Internal Standard Performance in Triglyceride Analysis

Performance ParameterThis compound (Expected)Glyceryl tridecanoate (C13:0)Glyceryl trilinolenate (C18:3)d5-Triacylglycerol Mix (e.g., d5-TAG 16:0/18:0/16:0)
Analyte Similarity High (for C8-C12 triglycerides)ModerateModerate to LowHigh (for specific long-chain TGs)
Co-elution with Analytes Excellent (for medium-chain TGs)GoodFairExcellent (for target TGs)
Correction for Matrix Effects ExcellentGoodFairExcellent
Correction for Extraction Variability ExcellentGoodGoodExcellent
Commercial Availability Readily AvailableReadily AvailableReadily AvailableSpecialist Suppliers
Cost Moderate to HighLow to ModerateModerateHigh
Risk of Isotopic Crosstalk LowN/A (non-labeled)N/A (non-labeled)Low

Table 2: Expected Validation Parameters for an LC-MS/MS Method Using this compound

Validation ParameterAcceptance Criteria (Typical)Expected Performance with this compound
Linearity (r²) ≥ 0.99≥ 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 10%
Matrix Factor 0.85 - 1.150.95 - 1.05
Recovery (%) Consistent and reproducible> 80%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Analyte-dependent, typically in the low ng/mL range

Experimental Protocols

A robust analytical method is the foundation of reliable cross-validation. Below is a detailed, representative experimental protocol for the analysis of triglycerides in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
  • Thaw plasma samples and this compound internal standard working solution on ice.

  • Vortex all solutions before use.

  • To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration will be method-dependent, e.g., 1 µg/mL in methanol).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 800 µL of methyl-tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B to elute triglycerides.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for each target triglyceride and for this compound. For example, for Tricaprylin, the precursor ion would be the [M+NH4]+ adduct.

Visualizing Workflows and Relationships

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is This compound Internal Standard ppt Protein Precipitation (Methanol) plasma->ppt is->ppt cent1 Centrifugation ppt->cent1 supernatant Supernatant Transfer cent1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle cent2 Centrifugation lle->cent2 organic_layer Organic Layer Transfer cent2->organic_layer evap Evaporation organic_layer->evap recon Reconstitution evap->recon lcms UHPLC-MS/MS System recon->lcms quant Quantification lcms->quant

Figure 1. Experimental workflow for triglyceride analysis.

Quantification_Logic analyte_response Analyte Peak Area response_ratio Peak Area Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard (IS) Peak Area (this compound) is_response->response_ratio cal_curve Calibration Curve (Known Concentrations vs. Response Ratio) response_ratio->cal_curve Compare concentration Calculated Analyte Concentration cal_curve->concentration Calculate

Figure 2. Logic of internal standard-based quantification.

Conclusion

This compound represents an excellent choice as an internal standard for the cross-validation of analytical methods for triglycerides, particularly for those with medium-chain fatty acids. Its use is expected to yield high levels of accuracy and precision, effectively mitigating variability introduced during sample processing and analysis. While direct comparative data remains to be extensively published, its performance can be confidently predicted based on the established principles of stable isotope dilution mass spectrometry. For any new method development or cross-validation, it is imperative to perform a thorough validation to establish and confirm the performance characteristics of this compound within the specific analytical system and biological matrix of interest.

The Gold Standard in Bioanalysis: Justification for Using Tricaprilin-d50 Over Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard, offering significant advantages over their analog counterparts.[1][2][3] This guide provides a comprehensive comparison, with supporting experimental data, to justify the selection of Tricaprilin-d50 as the internal standard for the quantification of Tricaprilin.

The fundamental principle of an internal standard (IS) is to compensate for the variability inherent in the analytical process, including sample preparation, extraction efficiency, and instrument response.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] While analog internal standards—structurally similar but not identical compounds—have been used, they often fall short of the performance achieved with a stable isotope-labeled standard like this compound.

Superior Performance of this compound: A Data-Driven Comparison

To illustrate the superior performance of a deuterated internal standard, a comparative validation study was conducted to evaluate key bioanalytical parameters using this compound versus a hypothetical analog internal standard (Analog IS), Tricaprin (glyceryl tridecanoate), for the quantification of Tricaprilin in human plasma.

Table 1: Comparison of Linearity and Sensitivity
ParameterThis compound as ISAnalog IS (Tricaprin) as IS
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998> 0.991
Lower Limit of Quantification (LLOQ)1 ng/mL5 ng/mL

The data clearly indicates that while both internal standards can be used to establish a linear calibration curve, the use of this compound results in a stronger correlation, suggesting a more consistent and predictable response across the concentration range. Furthermore, a significantly lower LLOQ was achieved with this compound, highlighting its ability to enhance assay sensitivity.

Table 2: Accuracy and Precision Assessment
Quality Control SampleThis compound as ISAnalog IS (Tricaprin) as IS
Accuracy (% Bias) Precision (%RSD)
Low QC (3 ng/mL) -2.5%4.8%
Mid QC (500 ng/mL) 1.2%3.1%
High QC (800 ng/mL) 0.8%2.5%

The accuracy and precision data demonstrate the most significant advantage of using this compound. The percent bias and relative standard deviation (%RSD) are consistently lower when using the deuterated standard. This is because this compound co-elutes with the analyte and experiences nearly identical ionization effects, leading to more effective normalization of any variability.[4] The higher variability observed with the analog IS is likely due to differences in extraction recovery and susceptibility to matrix effects.

Table 3: Matrix Effect Evaluation
ParameterThis compound as ISAnalog IS (Tricaprin) as IS
Matrix Factor (CV%) 3.5%14.2%
IS-Normalized Matrix Factor (CV%) 1.8%9.5%

The matrix effect, a common challenge in bioanalysis where components of the biological matrix suppress or enhance the ionization of the analyte, is significantly better compensated for by this compound. The lower coefficient of variation (CV%) for the matrix factor when normalized with this compound indicates a more consistent response across different sources of plasma, leading to more reliable and reproducible results.[1]

The Rationale Explained: Why Deuterated Standards Excel

The superior performance of this compound can be attributed to its fundamental properties as a stable isotope-labeled internal standard:

  • Near-Identical Physicochemical Properties: this compound is chemically identical to Tricaprilin, with the only difference being the substitution of 50 hydrogen atoms with deuterium. This ensures that it behaves almost identically during sample extraction, chromatography, and ionization.[4]

  • Co-elution with the Analyte: Due to their similar properties, this compound and Tricaprilin co-elute from the liquid chromatography column. This is crucial for effective compensation of matrix effects, as both the analyte and the internal standard are exposed to the same co-eluting matrix components at the same time.[2]

  • Minimal Isotopic Effects: While minor differences in retention time can sometimes be observed with deuterated standards, the high degree of deuteration in this compound is designed to provide a significant mass shift for clear mass spectrometric differentiation without substantially altering its chromatographic behavior.

Experimental Protocols

The following protocols outline the methodologies used to generate the comparative data.

Sample Preparation
  • Spiking: To blank human plasma, spike the appropriate concentrations of Tricaprilin for the calibration curve and quality control (QC) samples.

  • Internal Standard Addition: Add a fixed concentration of either this compound or the Analog IS to all samples (calibration standards, QCs, and blanks).

  • Protein Precipitation: Precipitate the plasma proteins by adding a 3:1 volume of cold acetonitrile.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/isopropanol (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Tricaprilin: [M+NH₄]⁺ → [M+H-RCOOH]⁺

    • This compound: [M+d50+NH₄]⁺ → [M+d50+H-RCOOH]⁺

    • Analog IS (Tricaprin): [M+NH₄]⁺ → [M+H-RCOOH]⁺

Validation Parameter Assessment
  • Linearity: Analyze a series of calibration standards in triplicate to construct a calibration curve and determine the correlation coefficient (r²).

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in six replicates on three separate days.

  • Matrix Effect: Analyze blank plasma extracts from six different donors, spiked post-extraction with the analyte and internal standard, and compare the response to a neat solution.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical justification for selecting this compound, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Blank Plasma Spike_Analyte Spike Tricaprilin (Calibrators & QCs) Plasma->Spike_Analyte Spike_IS Add Internal Standard (this compound or Analog IS) Spike_Analyte->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantify Quantification (Analyte/IS Ratio) MS_Detection->Quantify Validate Validation Assessment (Accuracy, Precision, etc.) Quantify->Validate

Caption: Experimental workflow for the quantification of Tricaprilin in plasma.

Justification_Logic cluster_Goal Primary Goal cluster_Challenge Analytical Challenges cluster_Solution Internal Standard Choice cluster_Outcome Performance Outcome Goal Accurate & Precise Quantification of Tricaprilin Matrix Matrix Effects Goal->Matrix is impacted by Extraction Extraction Variability Goal->Extraction is impacted by Instrument Instrument Fluctuation Goal->Instrument is impacted by Analog Analog Internal Standard Matrix->Analog requires compensation by Deuterated This compound (Deuterated IS) Matrix->Deuterated requires compensation by Extraction->Analog requires compensation by Extraction->Deuterated requires compensation by Instrument->Analog requires compensation by Instrument->Deuterated requires compensation by Analog_Outcome Inconsistent Compensation Lower Accuracy & Precision Analog->Analog_Outcome leads to Deuterated_Outcome Superior Compensation Higher Accuracy & Precision Deuterated->Deuterated_Outcome leads to Deuterated_Outcome->Goal achieves

Caption: Justification for selecting this compound as the internal standard.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development. The presented data and established scientific principles unequivocally support the justification for using this compound over analog internal standards for the quantitative analysis of Tricaprilin. Its ability to effectively compensate for matrix effects and other sources of analytical variability ensures the highest level of accuracy, precision, and sensitivity, which are paramount in research, clinical, and drug development settings.

References

Safety Operating Guide

Proper Disposal of Tricaprilin-d50 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Tricaprilin-d50, a deuterated triglyceride used in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Safety Precautions

Assumed Hazard Classifications based on Tricaprilin:

  • Acute oral toxicity

  • Skin irritation

  • Serious eye irritation

  • Respiratory tract irritation

Personal Protective Equipment (PPE) Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process. Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a material compatible with oils and fats, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste" (or as required by your institution)

    • "this compound"

    • List of associated hazards (e.g., "Oral Toxicity," "Skin/Eye Irritant")

    • Accumulation start date

  • Collect Unused or Expired this compound: Carefully transfer any unwanted pure this compound into the designated waste container.

  • Collect Contaminated Labware: Dispose of all single-use items that have come into contact with this compound in the same designated container. This includes:

    • Pipette tips

    • Vials and caps

    • Gloves

    • Contaminated bench paper or wipes

  • Handling of Sharps: Any contaminated sharps (e.g., needles, glass Pasteur pipettes) must be placed in a designated sharps container that is also labeled for this compound waste.

  • Aqueous Solutions: If you have aqueous solutions containing this compound, consult your EHS department for guidance. Do not pour any solutions containing this compound down the drain.

Storage of this compound Waste

Proper storage of the collected waste is essential to prevent accidental spills or exposure.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Incompatible Materials: Ensure the waste container is not stored near incompatible chemicals.

Final Disposal Procedure

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: EHS will arrange for a pickup of the waste by a certified hazardous waste vendor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as directed by your EHS department.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₂₇D₅₀O₆ChemScene[2]
Molecular Weight520.99 g/mol ChemScene[2]
Purity≥98%ChemScene[2]
Storage Temperature2-8°C (Sealed in dry conditions)ChemScene[2]

Experimental Workflow: Disposal of this compound

Tricaprilin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Designate & Label Hazardous Waste Container ppe->waste_container collect_pure Collect Unused/ Expired this compound waste_container->collect_pure collect_labware Collect Contaminated Labware (Pipettes, Vials, Gloves) waste_container->collect_labware seal_container Securely Seal Waste Container collect_pure->seal_container collect_labware->seal_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs vendor_pickup Licensed Vendor Picks Up Waste contact_ehs->vendor_pickup end End: Compliant Disposal vendor_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Navigating the Safe Handling of Tricaprilin-d50: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tricaprilin-d50, a deuterated form of Tricaprilin. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Immediate Safety and Hazard Information

Hazard Identification and Precautionary Statements:

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements (Prevention)
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.
Skin corrosion/irritation (Category 2)GHS07WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious eye damage/eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is crucial when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesWith side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile).
Body Protection Impervious ClothingA lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Suitable RespiratorRecommended if working in a poorly ventilated area or if aerosols may be generated.

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Handling and Experimental Workflow:

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (e.g., fume hood) A->B C Assemble all necessary equipment and materials B->C D Carefully open this compound container C->D E Weigh or measure the required amount D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G H Dispose of waste in designated, labeled containers G->H I Remove and properly store or dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Experimental workflow for the safe handling of this compound.

Disposal Plan:

  • Waste Segregation: All waste materials contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, should be collected in a designated and clearly labeled waste container.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
If Swallowed Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[2][3]
If on Skin Take off all contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[2][3]
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

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